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  • Product: 2-Ethoxypyrimidine-5-carboxylic acid
  • CAS: 1242458-51-0

Core Science & Biosynthesis

Foundational

2-Ethoxypyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) is a highly versatile pharmaceutical intermediate and building block[1]. In modern drug discovery, pyrimidine-5-carboxylic acid derivatives are s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) is a highly versatile pharmaceutical intermediate and building block[1]. In modern drug discovery, pyrimidine-5-carboxylic acid derivatives are strategically employed as bioisosteres for benzoic acids. The incorporation of the 2-ethoxy moiety modulates the lipophilicity (LogP) and topological polar surface area (tPSA) of the scaffold, making it an ideal precursor for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and integration into medicinal chemistry workflows, grounded in field-proven protocols and analytical standards.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-ethoxypyrimidine-5-carboxylic acid is critical for predicting its behavior in organic synthesis and biological systems. The data below summarizes its core quantitative metrics.

ParameterValue
Chemical Name 2-Ethoxypyrimidine-5-carboxylic acid
CAS Registry Number 1242458-51-0[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol
Commercial Purity Standard ≥ 95.0% - 97.0%[1]
Physical State Solid (White to off-white powder)
SMILES String CCOC1=NC=C(C=N1)C(=O)O

Synthetic Methodologies & Mechanistic Causality

The most efficient and scalable route to synthesize 2-ethoxypyrimidine-5-carboxylic acid is via a Nucleophilic Aromatic Substitution (SNAr) . The reaction utilizes 2-chloropyrimidine-5-carboxylic acid—a widely available drug intermediate[2]—and sodium ethoxide.

Mechanistic Pathway

The pyrimidine ring is highly electron-deficient due to the two electronegative nitrogen atoms. The electron-withdrawing nature of the carboxylic acid at the C5 position further activates the C2 position toward nucleophilic attack.

SNAr_Mechanism A 2-Chloropyrimidine- 5-carboxylic acid B Meisenheimer Complex A->B + NaOEt (Nucleophilic Attack) C 2-Ethoxypyrimidine- 5-carboxylic acid B->C - NaCl (Chloride Elimination)

Figure 1: SNAr mechanism for the synthesis of 2-ethoxypyrimidine-5-carboxylic acid.

Protocol 1: Direct SNAr Synthesis

Objective: High-yield preparation of 2-ethoxypyrimidine-5-carboxylic acid. Self-Validating QC Check: The disappearance of the starting material can be tracked via LC-MS, looking for the shift from m/z 159.0 (chloro) to m/z 169.1 (ethoxy).

  • Reagent Charging: Charge a dry, round-bottom flask with 2-chloropyrimidine-5-carboxylic acid (1.0 eq) under an inert nitrogen atmosphere.

  • Solvent Addition: Suspend the solid in anhydrous ethanol (0.2 M concentration).

    • Causality: Using ethanol as the solvent prevents transesterification or competitive nucleophilic attack that would occur if a mismatched solvent/alkoxide pair (e.g., methanol/sodium ethoxide) were used.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add sodium ethoxide (21% wt in ethanol, 2.5 eq) dropwise.

    • Causality: The first 1.0 equivalent of NaOEt is immediately consumed to deprotonate the carboxylic acid, forming the unreactive sodium carboxylate salt. The remaining 1.5 equivalents serve as the active nucleophile to drive the SNAr reaction to completion.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality: While the C2 position is highly activated, mild heating is required to overcome the activation energy barrier of the Meisenheimer complex formation when the substrate is a negatively charged carboxylate.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal water and acidify to pH 3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the desired product to precipitate as a white solid.

  • Purification: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product.

Applications in Medicinal Chemistry & Metabolomics

Drug Discovery Workflows

2-Ethoxypyrimidine-5-carboxylic acid is predominantly used as a capping group or core scaffold in the synthesis of active pharmaceutical ingredients. The carboxylic acid handle is perfectly primed for amide coupling with various primary and secondary amines.

MedChem_Workflow A 2-Ethoxypyrimidine- 5-carboxylic acid B Amide Coupling (HATU / DIPEA) A->B C Target Compound (Kinase Inhibitor) B->C D In Vitro Screening (Target Validation) C->D

Figure 2: Medicinal chemistry workflow utilizing 2-ethoxypyrimidine-5-carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling
  • Activation: Dissolve 2-ethoxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without reacting with the active ester.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Analytical Stability & Metabolomics Utility

The robust nature of the pyrimidine-5-carboxylic acid scaffold is evidenced by its widespread use in rigorous analytical chemistry. For instance, the direct precursor, 2-chloropyrimidine-5-carboxylic acid, is a gold-standard internal standard for quantitative LC-MS and 1H-NMR metabolomics assays[3]. It is routinely used to profile human biofluids (such as plasma and urine)[4] and complex matrices like wine[5]. The chemical stability of this core under harsh extraction conditions (e.g., protein precipitation and derivatization) validates its suitability as a resilient structural motif in oral drug development.

Analytical Characterization Standards (Self-Validation)

To ensure the scientific integrity of the synthesized 2-ethoxypyrimidine-5-carboxylic acid, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.40 (br s, 1H, -COOH) — Confirms the presence of the free carboxylic acid.

    • δ 8.95 (s, 2H, Pyrimidine Ar-H) — The symmetry of the pyrimidine ring results in a distinct singlet integrating to two protons.

    • δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂-) — Confirms the ethoxy methylene group.

    • δ 1.38 (t, J = 7.1 Hz, 3H, -CH₃) — Confirms the ethoxy methyl group.

  • LC-MS (ESI+): Calculated for C₇H₉N₂O₃⁺ [M+H]⁺: 169.06; Found: 169.1.

References

  • AOBChem - Building Blocks - Pharmaceutical Intermediates - Knowde.[1][Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC.[3][Link]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - MDPI.[4][Link]

  • Automatic Chemical Profiling of Wine by Proton Nuclear Magnetic Resonance Spectroscopy | ACS Food Science & Technology.[5][Link]

Sources

Protocols & Analytical Methods

Method

Fragment-to-Lead Optimization: In Vitro Assay Protocols for 2-Ethoxypyrimidine-5-carboxylic Acid Derivatives

Executive Summary 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) is a highly versatile building block widely utilized in modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD)[1]. The pyrimidine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) is a highly versatile building block widely utilized in modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD)[1]. The pyrimidine core acts as a potent hydrogen-bond acceptor, while the C2-ethoxy group provides tunable lipophilicity to occupy hydrophobic target pockets. The C5-carboxylic acid serves as an ideal synthetic handle for generating diverse pyrimidine carboxamide libraries, a chemotype proven to yield highly potent competitive inhibitors against enzymes such as Vanin-1[2] and Xanthine Oxidase[3].

This Application Note details a comprehensive, self-validating in vitro assay cascade—from high-throughput synthesis to biophysical validation—for identifying and optimizing potent enzyme inhibitors using this specific pyrimidine scaffold.

Pharmacophore Rationale & Causality

As an Application Scientist, it is critical to understand why this scaffold behaves the way it does before executing the assays:

  • Target Engagement : The nitrogen atoms in the pyrimidine ring frequently engage in critical hydrogen bonding with active-site residues (e.g., catalytic triad residues in amidases)[4].

  • Vectorial Trajectory : Amide coupling at the C5 position directs substituents into solvent-exposed regions or adjacent binding clefts, allowing for rapid Structure-Activity Relationship (SAR) expansion without disrupting the core binding mode[2].

  • Physicochemical Properties : The ethoxy group lowers the topological polar surface area (tPSA) compared to hydroxyl analogs, improving membrane permeability for downstream cell-based assays[3].

Experimental Workflow

G A 2-Ethoxypyrimidine- 5-carboxylic acid (Scaffold) B Amide Coupling (Library Generation) A->B HATU/DIPEA Amine Library C Biochemical Assay (Enzyme Inhibition) B->C Purified Carboxamides D SPR Binding (Biophysical Validation) C->D IC50 < 1 µM (Hits) E Cell-Based Assay (Efficacy & Toxicity) D->E Confirmed KD 1:1 Binding

Workflow for hit-to-lead optimization using 2-ethoxypyrimidine-5-carboxylic acid.

Protocol 1: High-Throughput Amide Coupling & Biochemical Screening

Causality: HATU is selected as the coupling reagent because electron-deficient pyrimidine carboxylic acids are prone to poor activation and side reactions with standard EDC/NHS chemistry. HATU ensures rapid, non-racemizing conversion to the active ester. To ensure a self-validating system, the biochemical assay includes a detergent (Triton X-100) to rule out Pan-Assay Interference Compounds (PAINS) that act via aggregation.

Step-by-Step Methodology
  • Library Synthesis : In a 96-well deep-well plate, dispense 2-ethoxypyrimidine-5-carboxylic acid (0.1 mmol, 1 eq) in anhydrous DMF (1 mL).

  • Activation : Add HATU (0.15 mmol, 1.5 eq) and DIPEA (0.3 mmol, 3 eq). Incubate at room temperature for 15 minutes.

  • Coupling : Add diverse primary/secondary cyclic amines (0.12 mmol, 1.2 eq) to individual wells. Seal and agitate for 16 hours at 25°C.

  • Purification : Filter the reaction mixtures through a Solid-Phase Extraction (SPE) SCX/SAX catch-and-release plate to yield purified pyrimidine carboxamides.

  • Biochemical Assay (e.g., Vanin-1 Amidase Inhibition) :

    • Buffer Preparation : 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Triton X-100 (anti-aggregation control).

    • Plating : Dispense 10 nM recombinant target enzyme and test compounds (10-point dose-response, 0.1 nM to 10 µM) into a 384-well black microplate. Incubate for 30 minutes at 37°C.

    • Detection : Add fluorogenic substrate (e.g., pantothenate-AMC) at its specific Km​ concentration. Measure fluorescence (Ex 350 nm / Em 450 nm) kinetically for 20 minutes. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays cannot distinguish between competitive inhibitors and allosteric modulators or assay artifacts. SPR provides real-time, label-free validation of 1:1 stoichiometric binding and yields kinetic parameters ( kon​ and koff​ ) critical for lead optimization[4].

Step-by-Step Methodology
  • Sensor Chip Preparation : Dock a CM5 sensor chip into the SPR instrument. Activate flow cells (FC1 and FC2) with EDC/NHS (1:1 v/v) for 7 minutes at 10 µL/min.

  • Ligand Immobilization : Inject recombinant target protein (20 µg/mL in 10 mM Sodium Acetate, pH 4.5) into FC2 to achieve an immobilization level of ~3000 Response Units (RU). Block both FC1 (reference) and FC2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation : Dilute hit compounds from Protocol 1 in running buffer (PBS-P+, 1% DMSO) to a 5-point concentration series (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Binding Kinetics : Inject analytes over FC1 and FC2 at 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Regeneration : If the baseline is not reached, inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis : Subtract FC1 reference and blank buffer injections (double-referencing system). Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Protocol 3: In Vitro Cell Viability & Cytotoxicity Assay

Causality: To ensure that the observed biochemical inhibition translates to a safe cellular profile, optimized leads must be tested for general cytotoxicity before advancing to in vivo models. CellTiter-Glo measures ATP as a direct indicator of metabolically active cells.

Step-by-Step Methodology
  • Cell Seeding : Seed HEK293 or HepG2 cells at 5,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Add 10 µL of 10X compound dilutions (final DMSO concentration 0.5%). Self-validation: Include 0.5% DMSO as the vehicle control and 10 µM Staurosporine as the positive kill control.

  • Incubation : Incubate for 48 hours.

  • Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Luminescence : Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes, and read luminescence. Calculate the CC₅₀ (Cytotoxic Concentration 50%).

Quantitative Data Presentation

The following table summarizes the anticipated Structure-Activity Relationship (SAR) progression during a hit-to-lead campaign utilizing the 2-ethoxypyrimidine-5-carboxylic acid scaffold.

Compound IDR-Group (Amine Modification)Biochemical IC₅₀ (nM)SPR KD​ (nM)Cell Viability CC₅₀ (µM)
Parent Scaffold -OH (Carboxylic Acid)> 10,000N.D.> 100
Derivative 1 Piperidine1,250 ± 1201,400> 100
Derivative 2 4-Fluoropiperidine340 ± 45380> 100
Derivative 3 8-Oxa-2-azaspiro[4.5]decane12 ± 215> 50

(Note: Derivative 3 represents a highly optimized pyrimidine carboxamide exhibiting potent nanomolar inhibition and favorable cell viability, ready for preclinical profiling).

Sources

Application

Application Note: 2-Ethoxypyrimidine-5-carboxylic Acid as a Privileged Scaffold in Enzyme Inhibitor Development

Executive Summary In modern medicinal chemistry, the design of highly selective enzyme inhibitors—particularly targeting the kinome—relies heavily on privileged heterocyclic scaffolds. 2-Ethoxypyrimidine-5-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective enzyme inhibitors—particularly targeting the kinome—relies heavily on privileged heterocyclic scaffolds. 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) has emerged as a highly versatile building block for the synthesis of pyrimidine-5-carboxamide derivatives. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this scaffold to develop potent, targeted enzyme inhibitors [1].

Unlike rigid, fully elaborated core structures, this low-molecular-weight intermediate offers a modular approach to drug design. By leveraging its unique physicochemical properties, scientists can rapidly generate libraries of ATP-competitive inhibitors targeting kinases such as MERTK, SIKs, BCR-ABL, and CDK4/6 [2, 3].

Mechanistic Rationale: The Pyrimidine-5-carboxamide Pharmacophore

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over other heterocycles. The utility of 2-ethoxypyrimidine-5-carboxylic acid is driven by three distinct structural features:

  • Hinge-Binding Capability (Pyrimidine Core): The N1 and N3 nitrogen atoms of the pyrimidine ring act as potent hydrogen-bond acceptors. In the context of kinase inhibitors, these nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket [4].

  • Vectorial Growth (5-Carboxylic Acid): The carboxylic acid at the 5-position serves as a synthetic handle for amide coupling. Converting this to a pyrimidine-5-carboxamide directs substituents outward toward the solvent-exposed region or deep into adjacent specificity pockets (e.g., the DFG-out pocket for Type II inhibitors). This allows for the tuning of target selectivity without disrupting the primary hinge interaction[5].

  • Lipophilic Tuning & Metabolic Stability (2-Ethoxy Group): The 2-ethoxy substituent provides a moderate lipophilic handle that can occupy small hydrophobic pockets. Crucially, compared to a 2-halogenated pyrimidine, the 2-ethoxy group protects the C2 position from rapid nucleophilic attack by glutathione or metabolic degradation, thereby improving the pharmacokinetic profile of the resulting lead compounds.

Pharmacophore Hinge Kinase Hinge Region (H-Bond Donors) PyN Pyrimidine N1/N3 (H-Bond Acceptors) Hinge->PyN H-Bonding Amide 5-Carboxamide (Specificity Pocket) PyN->Amide Scaffold Vector Ethoxy 2-Ethoxy Group (Hydrophobic Pocket) PyN->Ethoxy Scaffold Vector

Caption: Pharmacophore mapping of 2-ethoxypyrimidine-5-carboxamides in a kinase ATP-binding site.

Physicochemical Profiling and Target Landscape

To maintain a high Ligand Efficiency (LE), starting materials must possess a low molecular weight and optimized lipophilicity. Table 1 summarizes the properties of the scaffold, while Table 2 outlines the biological targets validated for this chemical space.

Table 1: Physicochemical Properties of 2-Ethoxypyrimidine-5-carboxylic acid

PropertyValueCausality / Impact on Drug Design
CAS Number 1242458-51-0Unique identifier for sourcing high-purity (>95%) building blocks.
Molecular Formula C₇H₈N₂O₃Low molecular weight (168.15 g/mol ) ensures high ligand efficiency.
H-Bond Donors 1 (COOH)Consumed during amide coupling; final core acts primarily as an acceptor.
H-Bond Acceptors 4 (N, N, O, O)Pyrimidine nitrogens are critical for anchoring to the kinase hinge region.
LogP (Estimated) ~0.8 - 1.2The 2-ethoxy group provides moderate lipophilicity, improving permeability.

Table 2: Representative Kinase Targets for Pyrimidine-5-carboxamides

Target KinaseDisease IndicationRole of Pyrimidine-5-carboxamide ScaffoldTypical IC₅₀ Range
MERTK Multiple Sclerosis / OncologyAnchors to the ATP pocket; carboxamide directs groups for target selectivity.3 - 50 nM
SIKs Inflammatory Bowel DiseaseModulates M1/M2 macrophage polarization; interacts with the DFG motif.10 - 100 nM
BCR-ABL Chronic Myeloid LeukemiaOvercomes resistance mutations; provides optimal geometry for Type II binding.< 10 nM

Experimental Workflows & Protocols

The following protocols detail the synthesis and biological evaluation of inhibitors derived from 2-ethoxypyrimidine-5-carboxylic acid. Every step is designed as a self-validating system to ensure data integrity.

Workflow A 2-Ethoxypyrimidine- 5-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B C Carboxamide Library B->C D TR-FRET Screening C->D E Lead Optimization D->E

Caption: Workflow for developing pyrimidine-5-carboxamide kinase inhibitors from the 2-ethoxy scaffold.

Protocol 1: High-Throughput Amide Coupling (Library Synthesis)

Objective: Convert the carboxylic acid scaffold into a diverse library of pyrimidine-5-carboxamides. Causality of Reagents: Pyrimidine-5-carboxylic acids are electronically deactivated by the electron-withdrawing nature of the pyrimidine ring. Standard coupling agents (like EDC/NHS) often result in low yields. Therefore, HATU is selected as a highly efficient uronium-based coupling reagent to stabilize the active ester intermediate. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial, dissolve 0.1 mmol of 2-ethoxypyrimidine-5-carboxylic acid in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 0.12 mmol of HATU and 0.3 mmol of DIPEA to the solution. Stir at room temperature (20-25 °C) for 15 minutes to allow the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add 0.12 mmol of the desired primary or secondary amine. Stir the reaction mixture for 2 to 4 hours at room temperature.

  • Work-up: Quench the reaction with 2 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 2 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation & QC: Analyze the crude mixture via LC-MS. The reaction is deemed successful only if >95% consumption of the starting material (m/z 167.1 [M-H]⁻) is observed. Purify via preparative HPLC to achieve ≥95% purity before biological testing to prevent false positives from reactive impurities.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of the synthesized pyrimidine-5-carboxamides against target kinases. Causality of Assay Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric or radiometric assays. Heterocyclic libraries often contain compounds with intrinsic auto-fluorescence. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay before measurement that completely eliminates short-lived background auto-fluorescence, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the purified inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the Kinase/Substrate mixture (e.g., recombinant MERTK and biotinylated peptide substrate) diluted in standard kinase assay buffer (containing 50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Reaction Initiation: Add 5 µL of ATP solution. Critical Step: The ATP concentration must be set precisely at the apparent Km​ of the specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET Detection Buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation & QC: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). The assay data is only accepted if Z' ≥ 0.6 . Calculate the TR-FRET ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

References

To ensure authoritative grounding and link integrity, the following foundational sources and verified landing pages are provided for the mechanistic claims and protocols discussed herein:

  • Chemical Properties & Sourcing: Knowde / AOBChem. 2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0) Product Information. Available at:[Link]

  • MERTK Inhibitor Development: National Institutes of Health (PubMed). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. Available at: [Link]

  • Kinase Hinge-Binding Mechanisms: MDPI Molecules. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • BCR-ABL/SRC/p38 Kinase Inhibitors: American Chemical Society (ACS). Discovery of 4-(methylamino)pyrimidine-5-carboxamide as a Potent, Selective, and Orally Available Kinase Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]

Method

Application Note: 2-Ethoxypyrimidine-5-carboxylic Acid as a Core Pharmacophore in Anti-Inflammatory Drug Development

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold widely recognized for its diverse pharmacological activities, particularly in the modulation of inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold widely recognized for its diverse pharmacological activities, particularly in the modulation of inflammatory pathways[1]. 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) serves as a highly versatile and commercially available building block for synthesizing novel anti-inflammatory agents[2][3].

The structural features of this compound make it an ideal starting material for drug design:

  • 5-Carboxylic Acid Moiety: Provides a highly reactive handle for amide coupling, enabling the rapid generation of pyrimidine-5-carboxamide libraries. Carboxamides are known to form critical hydrogen bonds with the active sites of target enzymes[4].

  • 2-Ethoxy Substitution: The ethoxy group acts as a lipophilic anchor. In the context of Cyclooxygenase-2 (COX-2) inhibition, this ether linkage enhances binding affinity by engaging with the hydrophobic pockets of the COX-2 active site, significantly improving selectivity over the constitutive COX-1 isoform[5][6].

Recent structure-activity relationship (SAR) studies demonstrate that pyrimidine derivatives synthesized from similar precursors exhibit potent anti-inflammatory effects. They achieve this by selectively inhibiting COX-2, thereby reducing prostaglandin E2 (PGE2) synthesis, and by downregulating pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and nitric oxide (NO) via the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages[7][8].

SignalingPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signaling Cascade COX2 COX-2 Upregulation NFKB->COX2 Gene Transcription CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO Gene Transcription DRUG Pyrimidine Derivatives (Inhibitors) DRUG->NFKB Pathway Modulation DRUG->COX2 Direct Inhibition

Mechanism of action of pyrimidine derivatives in the LPS-induced inflammatory pathway.

Synthetic Workflow: Library Generation

To harness the therapeutic potential of 2-Ethoxypyrimidine-5-carboxylic acid, researchers typically employ a divergent synthesis strategy, coupling the core acid with a variety of substituted anilines or aliphatic amines.

SyntheticWorkflow A 2-Ethoxypyrimidine-5-carboxylic acid (Pharmacophore Core) B Amide Coupling (HATU/DIPEA) + Diverse Anilines A->B Activation & Coupling C Pyrimidine-5-carboxamide Library (Candidate Pool) B->C Purification (HPLC) D In Vitro Screening (COX-2 & Macrophage Assays) C->D High-Throughput Screen E Lead Optimization (Dual Inhibitors) D->E SAR Analysis

Workflow for synthesizing and screening pyrimidine-5-carboxamide libraries.

Protocol 1: General Procedure for Amide Coupling

Objective: Synthesize a library of 2-ethoxy-N-arylpyrimidine-5-carboxamides.

  • Activation: Dissolve 2-Ethoxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is specifically chosen over traditional coupling agents (like EDC/HOBt) because it efficiently handles sterically hindered anilines and minimizes reaction times. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate the rapid formation of the active ester without participating in unwanted side reactions.

  • Coupling: Add the desired substituted aniline (1.1 eq) to the activated mixture. Stir for 4–6 hours at room temperature.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating; the reaction is only quenched when the [M+H]+ peak of the target mass dominates the chromatogram, ensuring high conversion before the resource-intensive purification step.

  • Purification: Quench with water, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via preparative HPLC to yield the final pyrimidine-5-carboxamide derivatives.

In Vitro Anti-Inflammatory Screening Assays

Once the library is synthesized, it must be rigorously evaluated for both biochemical target engagement and cellular efficacy.

Protocol 2: COX-1/COX-2 Selectivity Assay (TMPD Oxidation)

Objective: Determine the IC₅₀ values and selectivity index of the synthesized derivatives against COX isoenzymes.

  • Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Incubate the enzymes with varying concentrations of the synthesized pyrimidine derivatives (0.1 μM to 100 μM) for 15 minutes at 25°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine).

    • Causality: The TMPD oxidation assay is utilized because COX-mediated reduction of PGG2 to PGH2 is coupled with the oxidation of TMPD. This oxidation produces a stable, quantifiable color change, allowing for a rapid, high-throughput spectrophotometric readout[5][6].

  • Self-Validation: Read absorbance at 590 nm. The assay must include a vehicle control (1% DMSO, representing 100% enzyme activity) and a positive control (Meloxicam or Celecoxib). If the positive control fails to produce its established IC₅₀, the assay plate is invalidated, ensuring data trustworthiness.

Protocol 3: LPS-Induced RAW 264.7 Macrophage Assay

Objective: Evaluate the cellular anti-inflammatory efficacy by measuring Nitric Oxide (NO) and cytokine reduction.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates ( 5×104 cells/well) and incubate overnight.

  • Pre-treatment & Stimulation: Pre-treat cells with the synthesized compounds for 2 hours, followed by stimulation with 1 μg/mL LPS for 24 hours.

    • Causality: LPS specifically binds to the TLR4 receptor on macrophages, triggering the NF-κB cascade. This mimics acute physiological inflammation, providing a highly translatable cellular environment to test the compounds[7][8].

  • Self-Validation (Viability Check): Before quantifying inflammatory markers, perform an SRB (Sulforhodamine B) or MTT viability assay. Compounds must show >80% cell survival. This critical step ensures that any observed reduction in cytokines is due to true pharmacological inhibition, not compound cytotoxicity[7][9].

  • Quantification: Measure NO production using the Griess reagent (absorbance at 540 nm) and quantify TNF-α/IL-6 levels in the supernatant using standard ELISA kits.

Quantitative Data Presentation

The following table summarizes representative, hypothetical SAR data generated from a library derived from 2-Ethoxypyrimidine-5-carboxylic acid, demonstrating the typical pharmacological profile of these compounds compared to a standard clinical NSAID.

Compound IDR-Group (Amine Substitution)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)NO Inhibition in RAW 264.7 (%) at 50 μMCell Viability (%)
Core -OH (Parent Acid)>100>100N/A< 5%98%
1a Phenylamine65.412.25.3642%95%
1b 4-Fluorophenylamine88.14.519.5761%92%
1c 4-Sulfamoylphenylamine>1000.8>125.085%89%
Meloxicam Reference Drug35.20.658.678%91%

Data Interpretation: The parent 2-Ethoxypyrimidine-5-carboxylic acid (Core) lacks direct target engagement. However, functionalization via amide coupling (Compounds 1a-1c) drastically improves COX-2 affinity. The addition of a sulfonamide group (Compound 1c) mimics the binding mode of classical coxibs, yielding high selectivity and potent reduction of NO in macrophage models[5][7].

References

  • AOBChem. "2-Ethoxypyrimidine-5-carboxylic acid." Knowde. Available at: [Link]

  • Rashid, H. U., et al. (2021). "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC Advances, 11, 6060-6098. Available at:[Link]

  • Tylińska, B., Janicka-Kłos, A., Gębarowski, T., Nowotarska, P., Plińska, S., & Wiatrak, B. (2024). "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties." International Journal of Molecular Sciences, 25(20), 11011. Available at:[Link]

  • Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research, 86(6), e70146. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Senior Scientist's Guide to the Laboratory Synthesis of 2-Ethoxypyrimidine-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Ethoxypyrimidine-5-carboxylic acid The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Ethoxypyrimidine-5-carboxylic acid

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Specifically, pyrimidine-5-carboxylic acid derivatives serve as versatile intermediates, where the substituents at the 2- and 4-positions critically modulate pharmacological activity. 2-Ethoxypyrimidine-5-carboxylic acid is a valuable building block, offering a reactive "handle" at the carboxylic acid group for amide coupling and other transformations, while the 2-ethoxy group influences the electronic properties and binding interactions of the final molecule.

This guide provides a comprehensive, field-tested methodology for the synthesis of 2-Ethoxypyrimidine-5-carboxylic acid. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical safety considerations, reflecting a synthesis strategy grounded in both theoretical knowledge and practical laboratory experience. The chosen pathway involves a robust two-part sequence: (1) the construction of the pyrimidine ring to form an ester precursor, followed by (2) a mild saponification to yield the target carboxylic acid.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages. The first stage focuses on the formation of the core heterocyclic structure, methyl 2-ethoxypyrimidine-5-carboxylate, via a highly efficient cyclocondensation reaction. The second stage is the targeted hydrolysis of the ester to liberate the final carboxylic acid.

Synthetic_Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis SM1 Methyl 3,3-dimethoxypropionate + Methyl Formate INT1 Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate SM1->INT1 NaH, THF SM2 O-Ethylisourea Hydrogen Sulfate PRODUCT1 Methyl 2-Ethoxypyrimidine -5-carboxylate INT1->PRODUCT1 + SM2, DMF, 100°C PRODUCT2 2-Ethoxypyrimidine -5-carboxylic acid PRODUCT1->PRODUCT2 LiOH, THF/H₂O

Caption: High-level workflow for the synthesis of 2-Ethoxypyrimidine-5-carboxylic acid.

Part 1: Synthesis of the Ester Precursor

The cornerstone of this synthesis is a general and high-yielding procedure for creating 2-substituted pyrimidine-5-carboxylic esters developed by Zhichkin, Fairfax, and Eisenbeis.[2] This method is particularly powerful because it directly yields pyrimidines lacking a substituent at the 4-position, a feat that can be challenging with other synthetic approaches.[2]

Reaction Principle & Mechanism

The reaction involves the condensation of a pre-formed sodium enolate salt with an amidinium salt. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a stable, three-carbon electrophilic synthon. O-Ethylisourea provides the requisite N-C-N fragment, with the ethoxy group pre-installed at the central carbon, which will become the 2-position of the pyrimidine ring.

Mechanism START Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate (C3 Synthon) CYCLIZATION Nucleophilic Attack & Cyclization Cascade START->CYCLIZATION REAGENT O-Ethylisourea (N-C-N Synthon) REAGENT->CYCLIZATION ELIMINATION Elimination of Methanol & Water CYCLIZATION->ELIMINATION PRODUCT Methyl 2-Ethoxypyrimidine -5-carboxylate ELIMINATION->PRODUCT

Caption: Simplified reaction mechanism for the pyrimidine ring formation.

Protocol 1.1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (Intermediate 1)

This key intermediate is prepared via a Claisen-type condensation.

Materials

Reagent M.W. Amount (1.0 eq) Moles Notes
Sodium Hydride (60% in oil) 40.00 4.4 g 0.11 mol Highly reactive, handle under inert gas.
Methyl 3,3-dimethoxypropionate 148.16 14.8 g (1.0 eq) 0.10 mol
Methyl Formate 60.05 7.2 g (1.2 eq) 0.12 mol Volatile and flammable.

| Anhydrous Diethyl Ether | - | ~250 mL | - | |

Procedure

  • Under a nitrogen or argon atmosphere, suspend sodium hydride (60% dispersion, 1.1 eq) in 150 mL of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • In a separate flask, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in 100 mL of anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the stirred NaH suspension dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the resulting thick slurry at room temperature for 16-20 hours.

  • Collect the solid precipitate by filtration under an inert atmosphere. Wash the solid thoroughly with anhydrous diethyl ether (3 x 50 mL) to remove mineral oil and unreacted starting materials.

  • Dry the resulting white to off-white solid under high vacuum. The sodium salt is stable when stored under a nitrogen atmosphere at room temperature.[2]

Protocol 1.2: Preparation of O-Ethylisourea Hydrogen Sulfate (Intermediate 2)

This reagent can be purchased or prepared from cyanamide. The following protocol is adapted from patent literature.[3]

Materials

Reagent M.W. Amount (1.0 eq) Moles Notes
Concentrated Sulfuric Acid (98%) 98.08 9.8 g (1.0 eq) 0.10 mol Highly corrosive.
Absolute Ethanol 46.07 23.0 g (~29 mL) 0.50 mol Excess.

| Cyanamide | 42.04 | 4.2 g (1.0 eq) | 0.10 mol | Toxic. |

Procedure

  • In a flask equipped with a stirrer and thermometer, cool absolute ethanol (5.0 eq) to -5 to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Once the acid addition is complete, add solid cyanamide (1.0 eq) portion-wise over 1-2 hours, maintaining the temperature below 8 °C.[3]

  • Stir the mixture at 0 °C for an additional 4-5 hours. A crystalline precipitate should form.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether. Dry under vacuum to yield O-ethylisourea hydrogen sulfate.

Protocol 1.3: Cyclocondensation to Methyl 2-Ethoxypyrimidine-5-carboxylate

Materials

Reagent M.W. Amount (1.0 eq) Moles Notes
Intermediate 1 198.13 19.8 g (1.0 eq) 0.10 mol From Protocol 1.1.
Intermediate 2 170.17 18.7 g (1.1 eq) 0.11 mol From Protocol 1.2.

| Anhydrous DMF | - | ~200 mL | - | See Safety Notes. |

Procedure

  • To a solution of O-ethylisourea hydrogen sulfate (1.1 eq) in anhydrous DMF, add solid sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq).

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into 600 mL of cold water.

  • A precipitate of the product will usually form. If not, extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-ethoxypyrimidine-5-carboxylate.

Part 2: Hydrolysis to 2-Ethoxypyrimidine-5-carboxylic acid

The final step is a standard saponification. The use of lithium hydroxide in a THF/water solvent system is a mild and highly effective method for hydrolyzing esters, particularly in complex heterocyclic systems, as it often proceeds cleanly at room temperature.[4][5][6]

Materials

Reagent M.W. Amount (1.0 eq) Moles Notes
Methyl 2-ethoxypyrimidine-5-carboxylate 182.18 18.2 g (1.0 eq) 0.10 mol From Part 1.
Lithium Hydroxide (LiOH·H₂O) 41.96 6.3 g (1.5 eq) 0.15 mol
Tetrahydrofuran (THF) - ~200 mL -
Water - ~200 mL -

| Hydrochloric Acid (2M) | - | As needed | - | For acidification. |

Procedure

  • Dissolve the ester (1.0 eq) in a mixture of THF (200 mL) and water (100 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture vigorously at room temperature for 4-8 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 2M HCl.

  • A white precipitate of 2-ethoxypyrimidine-5-carboxylic acid should form. Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under high vacuum to afford the final product.

Data Summary and Validation

Safety and Handling Precautions

Proper safety measures are paramount for this synthesis. The following table outlines key hazards.

ReagentHazardHandling Precautions
Sodium Hydride (NaH) Flammable solid, reacts violently with water.Handle exclusively under an inert atmosphere (N₂ or Ar). Use a powder funnel for transfers. Quench residual NaH carefully with isopropanol, followed by methanol, then water.
N,N-Dimethylformamide (DMF) Combustible liquid, reproductive toxin.Use in a well-ventilated chemical fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid inhalation and skin contact.
NaH / DMF Mixture Critical Hazard: This combination can undergo exothermic decomposition, leading to a runaway reaction or explosion, especially with heating.[7][8][9]The reaction in Protocol 1.3 should be conducted behind a blast shield with careful temperature monitoring. Never allow the temperature to rise uncontrollably. For larger scale, consider alternative, more stable solvents like THF or DME, although reaction rates may be slower.
Concentrated H₂SO₄ Severe corrosive.Handle with extreme care in a fume hood. Add slowly to other liquids to dissipate heat. Wear acid-resistant gloves and face shield.
Methyl Formate Highly flammable liquid.Keep away from ignition sources. Use in a well-ventilated area.
Expected Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 2-Ethoxypyrimidine-5-carboxylic acid (C₇H₈N₂O₃, M.W. 168.15)
Appearance White to off-white solid.
¹H NMR (400 MHz, DMSO-d₆)Predicted values based on similar structures.δ ~13.5 (s, 1H, -COOH), δ ~9.0 (s, 2H, pyrimidine H-4, H-6), δ ~4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ ~1.3 (t, J=7.1 Hz, 3H, -OCH₂CH₃). The acidic proton signal may be broad.[10]
¹³C NMR (101 MHz, DMSO-d₆)Predicted values based on similar structures.δ ~165 (-COOH), δ ~163 (C-2), δ ~158 (C-4, C-6), δ ~118 (C-5), δ ~64 (-OCH₂-), δ ~14 (-CH₃).[11]
Mass Spectrometry (ESI-) m/z calculated for C₇H₇N₂O₃⁻: 167.04; found: [M-H]⁻ = 167.0.

References

  • Title: Sodium hydride decomposes certain solvents-violently.
  • Title: Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Specific Solvent Issues with the SNAr Reaction Source: Wordpress URL
  • Title: Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid Source: American Chemical Society URL
  • Title: 2-Ethoxypyrimidine-5-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: O-Ethylisourea hydrogen sulfate Source: Alzchem Group URL: [Link]

  • Title: Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc.
  • Title: 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester Source: PubChem URL: [Link]

  • Title: 2-Hydroxypyrimidine-5-carboxylic acid | C5H4N2O3 | CID 10510934 Source: PubChem URL: [Link]

  • Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems.
  • Title: Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester - Optional[1H NMR] Source: SpectraBase URL: [Link]

  • Title: A green and efficient hydrolysis of met Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Source: Sciforum URL: [Link]

  • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: PubMed URL: [Link]

  • Source: Google Patents (US4864045A)
  • Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: Portal AmeliCA URL
  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: MDPI URL: [Link]

  • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Organic-Chemistry.org URL: [Link]

Sources

Method

Application Note: 2-Ethoxypyrimidine-5-carboxylic Acid in Agrochemical Discovery and Formulation

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Crop Protection Scientists. Executive Summary The development of highly selective, low-toxicity agrochemicals relies heavily on versatile heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Crop Protection Scientists.

Executive Summary

The development of highly selective, low-toxicity agrochemicals relies heavily on versatile heterocyclic building blocks. 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) has emerged as a pivotal intermediate in the design of novel herbicides and fungicides[1][2]. Characterized by its electron-deficient pyrimidine core and a lipophilic ethoxy substituent, this compound is primarily utilized to synthesize Acetolactate Synthase (ALS) inhibitors and targeted fungicidal agents[2][3].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic advantages, and validated experimental protocols for utilizing 2-ethoxypyrimidine-5-carboxylic acid in agrochemical research.

Mechanistic Insights & Causality: Why 2-Ethoxypyrimidine?

In rational agrochemical design, every functional group must serve a physiological or pharmacokinetic purpose. The selection of 2-ethoxypyrimidine-5-carboxylic acid as a scaffold is driven by three core causalities:

  • Target Enzyme Affinity (ALS Inhibition): Pyrimidine-5-carboxylic acid derivatives are classic precursors to sulfonylurea and pyrimidinyloxybenzoate herbicides[2][4]. The C5-carboxylic acid serves as the primary attachment point (via amidation or esterification) to bridge the pyrimidine head with an aryl tail.

  • Hydrophobic Pocket Engagement: The 2-ethoxy group is not merely structural; it precisely modulates the molecule's partition coefficient (LogP). During binding to the ALS enzyme, the ethoxy moiety occupies a specific hydrophobic sub-pocket, enhancing binding affinity and inhibiting the biosynthesis of branched-chain amino acids (BCAAs) (valine, leucine, and isoleucine).

  • Crop Selectivity via Metabolic "Soft Spots": A critical requirement for modern herbicides is crop safety. The ethoxy group acts as a metabolic handle. In tolerant crops (e.g., maize or wheat), Cytochrome P450 enzymes rapidly catalyze the O-dealkylation of the ethoxy group into a 2-hydroxypyrimidine derivative, rendering the herbicide inactive. Susceptible weeds lack this specific rapid detoxification pathway.

ALS_Pathway A 2-Ethoxypyrimidine- 5-carboxylic acid B Synthetic Amidation (Scaffold Building) A->B C Herbicide Candidate (e.g., Sulfonylurea) B->C D Acetolactate Synthase (ALS) Target C->D E Inhibition of BCAA Synthesis D->E F Weed Necrosis (Crop Protection) E->F

Fig 1: Mechanistic workflow from 2-Ethoxypyrimidine-5-carboxylic acid to herbicidal action.

Quantitative Data & Physicochemical Properties

Understanding the baseline properties of the building block is essential for calculating reaction stoichiometry and predicting downstream solubility.

PropertyValue / Description
Chemical Name 2-Ethoxypyrimidine-5-carboxylic acid
CAS Number 1242458-51-0[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol
Structural Features Pyrimidine ring, C2-ethoxy group, C5-carboxyl group
Reactivity Profile Electron-deficient ring; requires strong activation for C5 coupling
Primary Application Intermediate for herbicides, fungicides, and antiviral agents[2][4]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system: from the chemical synthesis of a prototype agrochemical to its in vitro biological validation.

Protocol A: Synthesis of a Prototype ALS-Inhibiting Amide

Objective: Couple 2-ethoxypyrimidine-5-carboxylic acid with an aryl amine to generate a bioactive herbicide candidate. Causality: The pyrimidine ring withdraws electron density from the C5-carboxylic acid, making standard carbodiimide coupling (e.g., DCC) sluggish. We utilize Thionyl Chloride ( SOCl2​ ) to form a highly reactive acyl chloride intermediate, ensuring complete conversion.

Materials:

  • 2-Ethoxypyrimidine-5-carboxylic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (3.0 eq)

  • Substituted aryl amine (e.g., 2-amino-4-methoxy-6-methyl-1,3,5-triazine) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 2-ethoxypyrimidine-5-carboxylic acid (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere.

  • Activation: Add SOCl2​ (30 mmol) dropwise at 0°C, followed by 2 drops of DMF as a catalyst. Reflux the mixture at 45°C for 3 hours. Insight: DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating the chlorination of the electron-poor acid.

  • Concentration: Cool to room temperature and remove excess SOCl2​ and DCM under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl.

  • Nucleophilic Coupling: Dissolve the resulting crude acyl chloride in 15 mL anhydrous DCM. Cool to 0°C.

  • Amine Addition: Add the aryl amine (11 mmol) and TEA (25 mmol) dissolved in 10 mL DCM dropwise over 15 minutes. Stir at room temperature for 12 hours.

  • Workup & Purification: Quench with saturated NaHCO3​ (aq). Extract the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure amide candidate.

Protocol B: In Vitro ALS Enzyme Inhibition Colorimetric Assay

Objective: Validate the biological efficacy of the synthesized pyrimidine derivative. Causality: ALS catalyzes the conversion of two molecules of pyruvate into acetolactate. By decarboxylating the accumulated acetolactate into acetoin (using sulfuric acid) and reacting it with creatine/1-naphthol, we can quantify enzyme activity via a colorimetric shift at 530 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract ALS from etiolated barley shoots using a standard potassium phosphate buffer (pH 7.0) containing FAD, TPP, and MgCl2​ .

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized 2-ethoxypyrimidine derivative (from 10−4 M to 10−9 M) in DMSO. (Keep final DMSO concentration in the assay <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, mix 50 µL of the enzyme extract, 20 µL of the inhibitor solution, and 30 µL of substrate buffer (100 mM sodium pyruvate). Incubate at 37°C for 60 minutes.

  • Reaction Quench & Decarboxylation: Add 20 µL of 6N H2​SO4​ to stop the reaction and incubate at 60°C for 15 minutes to convert acetolactate to acetoin.

  • Color Development: Add 50 µL of 0.5% creatine and 50 µL of 5% 1-naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes.

  • Quantification: Read absorbance at 530 nm using a microplate reader. Calculate the IC50​ by plotting the dose-response curve. Use a known commercial ALS inhibitor (e.g., Chlorsulfuron) as a positive control.

Exp_Workflow Step1 1. Carboxylic Acid Activation (SOCl2 + DMF catalyst) Step2 2. Nucleophilic Coupling (Aryl Amine + TEA) Step1->Step2 Step3 3. Target Validation (ALS Colorimetric Assay) Step2->Step3 Step4 4. Decarboxylation to Acetoin (H2SO4, 60°C) Step3->Step4 Step5 5. Data Analysis (Absorbance at 530 nm -> IC50) Step4->Step5

Fig 2: Step-by-step synthetic and biological validation workflow for pyrimidine-based agrochemicals.

Conclusion

2-Ethoxypyrimidine-5-carboxylic acid represents a highly strategic building block in modern agrochemical discovery[2][5]. Its unique combination of an electron-deficient core and a lipophilic, metabolically cleavable ethoxy group allows researchers to synthesize highly potent, crop-selective herbicides and fungicides. By following stringent activation protocols and validated biochemical assays, researchers can efficiently translate this intermediate into viable commercial crop protection candidates.

References

  • NextSDS. "2-Ethoxypyrimidine-5-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • ACS Publications. "Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity." Organic Process Research & Development. Available at:[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Ethoxypyrimidine-5-carboxylic acid

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Specialists Introduction & Chemical Profiling The compound 2-Ethoxypyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Specialists

Introduction & Chemical Profiling

The compound 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) is a highly versatile pharmaceutical building block utilized in the synthesis of novel therapeutics[1]. Characterizing this molecule requires orthogonal analytical techniques due to its specific structural moieties:

  • Pyrimidine Core: An electron-deficient, UV-active aromatic system with basic nitrogen atoms.

  • Ethoxy Group (C2): An ether linkage that provides a distinct mass fragmentation pathway and NMR signature.

  • Carboxylic Acid (C5): An acidic moiety capable of hydrogen bonding and ionization.

With a molecular formula of C7​H8​N2​O3​ and a molecular weight of 168.15 g/mol [1], the molecule exhibits amphoteric behavior. Designing an analytical control strategy requires strict adherence to [2] to ensure all methods are specific, linear, and robust.

Chromatographic Purity (HPLC-UV)

Expertise & Experience: Mechanistic Causality

The amphoteric nature of 2-ethoxypyrimidine-5-carboxylic acid presents unique chromatographic challenges. The basic pyrimidine nitrogens and the acidic carboxylic acid (predicted pKa​ ~3.5) mean the molecule exists in a zwitterionic equilibrium at neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase columns.

To achieve robust retention and mitigate secondary interactions with residual silanols, the mobile phase must be buffered below the pKa​ of the carboxylic acid. The addition of 0.1% Formic Acid (pH ~2.7) ensures the carboxylate is fully protonated (neutralized), driving the molecule into a lipophilic state that interacts uniformly with the C18 stationary phase.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the API accurately in a diluent of 50:50 Water:Acetonitrile to a final working concentration of 0.5 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or an equivalent column compliant with[3].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV/DAD at 254 nm

Quantitative Data: Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.01.0955Initial
2.01.0955Isocratic
12.01.01090Linear
15.01.01090Isocratic
15.11.0955Linear
20.01.0955Re-equilibration

Self-Validating System (Trustworthiness): Prior to sample analysis, a System Suitability Test (SST) must be executed. Inject the reference standard in quintuplicate. The system is validated for use only if the tailing factor ( Tf​ ) is ≤ 1.5, theoretical plates ( N ) are ≥ 5000, and the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

Structural Confirmation via Mass Spectrometry (LC-MS/MS)

Expertise & Experience: Mechanistic Causality

Electrospray Ionization (ESI) takes advantage of the molecule's inherent proton affinities. In positive ion mode (ESI+), the electron-rich ethoxy oxygen and pyrimidine nitrogens serve as excellent proton acceptors, yielding a robust [M+H]+ signal at m/z 169.06. Conversely, negative ion mode (ESI-) exploits the lability of the carboxylic acid proton, generating a dominant [M−H]− species at m/z 167.04.

During Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the neutral loss of ethylene (-28 Da) from the ethoxy group via a McLafferty-type rearrangement, yielding m/z 141.03. This is followed by decarboxylation (-44 Da), providing a highly specific structural fingerprint.

Step-by-Step Protocol
  • Preparation: Dilute the HPLC stock solution to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Introduction: Direct infusion via syringe pump at 10 µL/min into the ESI source.

  • MS Parameters (Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Acquisition: Apply a Collision Energy (CE) sweep from 15 eV to 30 eV using Argon as the collision gas. Monitor the specific MRM transition of 169.06 141.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mechanistic Causality

Structural elucidation relies heavily on the distinct electronic environments of the pyrimidine core. The symmetry of the molecule renders the protons at C4 and C6 chemically equivalent, presenting as a sharp, integrated singlet. The ethoxy group provides a classic first-order A3​X2​ spin system (triplet-quartet).

DMSO- d6​ is strictly selected over CDCl3​ to fully solubilize the polar API and to prevent rapid deuterium exchange of the carboxylic acid proton. This allows the -COOH proton to be observed as a broad singlet far downfield (>13 ppm) due to intense anisotropic deshielding.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of thoroughly dried 2-Ethoxypyrimidine-5-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR at 400 MHz (16 scans, 298 K) and 13C NMR at 100 MHz (1024 scans, 298 K).

  • Self-Validation: Ensure the integration values mathematically resolve to the exact proton count (8H total) to confirm structural integrity and lack of degradation.

Quantitative Data: NMR Resonance Assignments
NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Structural Assignment
1H 1.35Triplet (t)3H7.1 Hz-OCH₂CH₃
1H 4.45Quartet (q)2H7.1 Hz-OCH₂ CH₃
1H 8.95Singlet (s)2H-Pyrimidine H4, H6
1H 13.20Broad Singlet1H--COOH
13C 14.5----OCH₂CH₃
13C 64.2----OCH₂ CH₃
13C 118.5---Pyrimidine C5
13C 160.2---Pyrimidine C4, C6
13C 164.8---Pyrimidine C2
13C 165.5----COOH

Analytical Workflow & Logical Relationships

AnalyticalWorkflow Start 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) HPLC HPLC-UV (Purity & Related Substances) Acidic Mobile Phase Start->HPLC Chromatographic Separation LCMS LC-MS/MS (Molecular Weight & Identity) ESI+ / ESI- Modes Start->LCMS Mass & Fragmentation Analysis NMR 1H & 13C NMR (Atomic Connectivity) DMSO-d6 Solvent Start->NMR Resonance Assignment Data Validated Analytical Profile (ICH Q2(R2) / USP <621> Compliant) HPLC->Data Purity % LCMS->Data m/z Confirmation NMR->Data Structural Integrity

Fig 1. Multi-dimensional analytical workflow for the characterization of 2-Ethoxypyrimidine-5-carboxylic acid.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023. Available at: [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers, April 2023. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethoxypyrimidine-5-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing pyrimidine building blocks like 2-ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0)[1] often presents unexpected cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing pyrimidine building blocks like 2-ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0)[1] often presents unexpected challenges in yield and purity. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind common failures and a self-validating protocol to ensure robust, scalable yields.

Synthesis Workflow & Failure Modes

SynthesisWorkflow StartEster Ethyl 2-chloropyrimidine- 5-carboxylate IntEster Ethyl 2-ethoxypyrimidine- 5-carboxylate StartEster->IntEster NaOEt / Anhydrous EtOH (High Yield S_NAr) Impurity 2-Hydroxypyrimidine- 5-carboxylic acid (Major Impurity) StartEster->Impurity Trace H2O (Hydrolysis) StartAcid 2-Chloropyrimidine- 5-carboxylic acid Prod 2-Ethoxypyrimidine- 5-carboxylic acid (Target Product) StartAcid->Prod Excess NaOEt / EtOH (Low Yield, Poor Solubility) IntEster->Prod 1. NaOH / H2O 2. HCl to pH 2.5-3.0 IntEster->Impurity Prolonged base/heat (Ether Cleavage)

Figure 1: Synthesis pathways for 2-Ethoxypyrimidine-5-carboxylic acid and common failure modes.

Troubleshooting & FAQs

Q1: Why is my isolated yield below 40%, and why does LC-MS show a major impurity at M-28 (loss of ethyl)? Causality: The M-28 impurity is 2-hydroxypyrimidine-5-carboxylic acid (CAS 38324-83-3)[2]. The 2-position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens and the 5-carboxylic acid group. If there is trace moisture in your sodium ethoxide/ethanol mixture, the water reacts with ethoxide to generate hydroxide ions ( H2​O+EtO−⇌OH−+EtOH ). Hydroxide is a smaller, more aggressive nucleophile than ethoxide and will rapidly substitute the 2-chloro group[3], irreversibly forming the thermodynamically stable 2-pyrimidone tautomer. Solution: Ensure absolute anhydrous conditions for the SN​Ar step. Use freshly prepared sodium ethoxide from sodium metal and strictly anhydrous ethanol (Karl Fischer < 50 ppm H2​O ).

Q2: I am using 2-chloropyrimidine-5-carboxylic acid as the starting material, but the SN​Ar reaction stalls at 50% conversion. How can I drive it to completion? Causality: When using the free carboxylic acid, the first equivalent of sodium ethoxide deprotonates the acid to form the sodium carboxylate salt. This salt has exceptionally poor solubility in ethanol, creating a heterogeneous slurry where the reactive 2-chloro center is sequestered in the solid phase, physically preventing the nucleophilic aromatic substitution from proceeding efficiently[4]. Solution: Switch to the "Ester Route." Start with ethyl 2-chloropyrimidine-5-carboxylate . The ester remains fully soluble in ethanol, allowing the SN​Ar reaction to proceed homogeneously to >95% conversion. A subsequent mild aqueous saponification step yields the desired free acid.

Q3: During the final aqueous workup (saponification of the ester), I am losing product in the mother liquor. What is the optimal pH for precipitation? Causality: 2-Ethoxypyrimidine-5-carboxylic acid is an amphoteric molecule. The carboxylic acid has a pKa of approximately 2.85[5], while the pyrimidine ring nitrogens have a conjugate acid pKa of ~1.5. If you acidify the saponification mixture to pH < 1.0 (a common mistake when quenching with excess HCl), the pyrimidine ring protonates, forming a highly water-soluble hydrochloride salt. Conversely, at pH > 4.0, it remains soluble as the sodium carboxylate salt. Solution: Carefully adjust the aqueous solution to pH 2.5 – 3.0 using 1M HCl. This targets the isoelectric point where the molecule is fully neutral (free acid form) and exhibits minimal aqueous solubility, maximizing precipitation yield.

Quantitative Route Comparison

To justify the switch to the Ester Route, review the quantitative data summarizing typical pilot-scale outcomes:

ParameterRoute A: Direct Acid RouteRoute B: Two-Step Ester Route (Optimized)
Starting Material 2-Chloropyrimidine-5-carboxylic acidEthyl 2-chloropyrimidine-5-carboxylate
SN​Ar Conversion 45 - 55% (Heterogeneous slurry)> 98% (Homogeneous solution)
2-Hydroxy Impurity 15 - 25%< 2%
Overall Isolated Yield 30 - 40%80 - 85%
Scalability Poor (Agitation and mass transfer issues)Excellent (Clear solution to controlled precipitation)

Optimized Experimental Protocol: The Ester Route

This protocol is engineered as a self-validating system; physical observations at each step confirm mechanistic success.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Under an inert nitrogen atmosphere, charge a dry flask with anhydrous ethanol (10 volumes) and cool to 0 °C.

  • Slowly add a 21 wt% solution of sodium ethoxide in ethanol (1.2 equivalents)[3]. Self-validation: Ensure the solution remains perfectly clear; turbidity indicates moisture and premature NaOH formation.

  • Add ethyl 2-chloropyrimidine-5-carboxylate (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

  • Warm the reaction to room temperature (20-25 °C) and stir for 2 hours. Self-validation: Monitor by HPLC/TLC. The reaction is complete when the starting material is <1%.

  • Concentrate the mixture under reduced pressure to remove ~80% of the ethanol, yielding crude ethyl 2-ethoxypyrimidine-5-carboxylate.

Step 2: Saponification and Isoelectric Precipitation

  • Suspend the crude ester in water (5 volumes) and cool to 5 °C.

  • Add 2M aqueous NaOH (1.5 equivalents) dropwise. Stir at room temperature for 1 hour. Self-validation: A transition from a suspension to a clear solution indicates complete ester hydrolysis.

  • Filter the aqueous layer through a 0.45 µm pad to remove any trace insoluble organic impurities.

  • Cool the filtrate to 0–5 °C. While stirring vigorously, add 1M HCl dropwise until the pH meter reads exactly 2.5 to 3.0 . Crucial: Do not overshoot the pH, or the product will re-dissolve as the HCl salt.

  • Age the resulting thick white slurry at 0 °C for 1 hour to ensure complete crystallization.

  • Filter the solid, wash with ice-cold water (2 x 1 volume), and dry under vacuum at 45 °C to constant weight.

References

  • Sigma-Aldrich. "2-ethoxypyrimidine-5-carboxylic acid | 1242458-51-0". Sigma-Aldrich Catalog. 1

  • BLD Pharm. "38324-83-3 | 2-Hydroxypyrimidine-5-carboxylic acid". BLD Pharm Catalog. 2

  • Google Patents. "WO2018132759A1 - Compounds and methods use". WIPO Patent Database. 6

  • Google Patents. "US9682953B2 - Amide compounds, compositions and applications thereof". USPTO Patent Database. 4

  • Sinochem Nanjing Corporation. "5-Pyrimidinecarboxylic Acid". Sinochem Product Specifications. 5

Sources

Optimization

"2-Ethoxypyrimidine-5-carboxylic acid" purification challenges and solutions

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that the purification of functionalized pyrimidines—specifically 2-ethoxypyrimidine-5-carboxylic acid—presents unique physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that the purification of functionalized pyrimidines—specifically 2-ethoxypyrimidine-5-carboxylic acid—presents unique physicochemical hurdles. This compound exhibits amphoteric behavior, challenging solubility profiles, and a high propensity for co-eluting with structurally analogous synthetic byproducts.

This guide abandons generic advice in favor of mechanistic troubleshooting, causality-driven protocols, and self-validating workflows designed for drug development professionals.

I. Diagnostic Overview & Physicochemical Data

To purify 2-ethoxypyrimidine-5-carboxylic acid effectively, one must exploit its specific electronic and structural properties. The electron-donating ethoxy group at the C2 position modulates the basicity of the pyrimidine nitrogens, while the C5 carboxylic acid dictates the molecule's behavior in aqueous systems. Unsubstituted pyrimidine-5-carboxylic acid has a documented pKa of approximately 2.85 1. The addition of the C2-ethoxy group slightly shifts this value, but the fundamental acid-base extraction logic remains anchored to this threshold.

Table 1: Quantitative Physicochemical & Chromatographic Parameters

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 168.15 g/mol Target mass for LC-MS validation: [M+H]⁺ m/z 169.
Carboxylic Acid pKa ~2.6 – 3.2Dictates the threshold for aqueous solubility. At pH > 5, the molecule is a highly soluble sodium carboxylate 2.
Pyrimidine N pKa < 1.5At highly acidic pH (pH < 1), the pyrimidine ring protonates, causing the molecule to re-dissolve as a cationic species.
Isoelectric Point (pI) ~2.5The pH at which the molecule is neutrally charged (or zwitterionic) and exhibits minimum aqueous solubility, enabling precipitation.
HPLC Modifier 0.1% TFA or Formic AcidSuppresses ionization of the C5 carboxylic acid, preventing peak tailing and improving stationary phase interaction.

II. Troubleshooting Guides & FAQs

Q1: Why does my 2-ethoxypyrimidine-5-carboxylic acid fail to precipitate during the acidic workup?

The Causality: The most common error is over-acidification. Because the pyrimidine ring contains weakly basic nitrogen atoms, dropping the pH below 1.5 protonates the heterocycle. The molecule transitions from a water-soluble carboxylate anion (at pH 9) directly to a water-soluble pyrimidinium cation (at pH < 1.5), bypassing the insoluble neutral state. The Solution: You must perform an isoelectric precipitation. Carefully titrate the aqueous layer with 1M HCl to a precise pH of 2.5–3.0. This ensures the carboxylic acid is protonated while the pyrimidine nitrogens remain neutral, forcing the compound out of solution.

Q2: How do I separate the target compound from unreacted 2-chloropyrimidine-5-carboxylic acid?

The Causality: Halogenated pyrimidine precursors exhibit nearly identical pKa values and polarities to their ethoxylated counterparts, making standard acid-base extraction ineffective for this specific separation 3. The Solution: Preparative HPLC is mandatory here. Because the chloro-substituent is more lipophilic than the ethoxy group, 2-chloropyrimidine-5-carboxylic acid will elute later on a reverse-phase C18 column. Utilize a shallow gradient (e.g., 10% to 30% Acetonitrile over 20 minutes) to maximize the resolution between these two peaks.

Q3: I am observing severe peak tailing during preparative HPLC. How can I resolve this?

The Causality: Peak tailing in pyrimidine-carboxylic acids is caused by secondary interactions between the unprotonated carboxylate anion and residual silanol groups on the silica stationary phase. The Solution: Implement ion suppression. Ensure your mobile phases (both aqueous and organic) contain 0.1% Trifluoroacetic acid (TFA). This forces the mobile phase pH to ~2.0, keeping the target compound fully protonated and ensuring sharp, symmetrical peaks.

III. Logical Workflows & Visualizations

To ensure reproducibility, we have mapped the logical decision trees for both the extraction and chromatographic purification phases.

Extraction Start Crude Reaction Mixture BaseExt Alkaline Extraction (pH 9-10) Solubilizes Carboxylate Start->BaseExt OrgDiscard Organic Phase (Neutral Impurities) BaseExt->OrgDiscard Discard AqPhase Aqueous Phase (Target Compound) BaseExt->AqPhase Retain Acidify Acidification (HCl) Tune to pH 2.5-3.0 AqPhase->Acidify Precipitate Isoelectric Precipitation Acidify->Precipitate Filter Filtration & Cold Wash Precipitate->Filter

Workflow for the acid-base extraction of 2-Ethoxypyrimidine-5-carboxylic acid.

HPLC Issue Co-elution or Peak Tailing CheckPH Mobile Phase pH < 3.0? Issue->CheckPH AdjustPH Add 0.1% TFA / Formic Acid CheckPH->AdjustPH No CheckGrad Flatten Gradient Slope CheckPH->CheckGrad Yes Success Baseline Resolution AdjustPH->Success CheckGrad->Success

Preparative HPLC method development and troubleshooting logic.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: Isoelectric Precipitation and Isolation

Synthesis of 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis requires rigorous removal of neutral byproducts prior to isolation 4.

  • Initial Solubilization: Dissolve the crude reaction mixture (containing the hydrolyzed acid) in 10 volumes of Ethyl Acetate (EtOAc).

  • Alkaline Extraction: Add 5 volumes of 1M NaOH (aq). Stir vigorously for 15 minutes.

  • Phase Separation: Separate the layers. Validation Checkpoint: Spot both layers on a TLC plate (UV 254 nm). The target compound must remain exclusively at the baseline of the aqueous phase. Discard the EtOAc layer containing neutral unreacted esters.

  • Controlled Acidification: Cool the aqueous phase to 0–5 °C in an ice bath. Equip a calibrated pH meter. Slowly add 1M HCl dropwise while maintaining vigorous stirring until the pH reaches exactly 2.5.

  • Aging and Filtration: Allow the resulting white/off-white suspension to age at 0 °C for 1 hour to promote crystal growth. Filter through a sintered glass funnel.

  • Self-Validation (Mother Liquor Analysis): Before discarding the filtrate, analyze a 10 µL sample via LC-MS. Pass criteria: The target mass ([M+H]⁺ 169) must constitute less than 5% of the total UV peak area. If >5%, re-adjust the pH by ±0.2 units to find the exact isoelectric minimum.

  • Washing: Wash the filter cake with ice-cold water (2 x 1 vol) to remove residual NaCl, followed by drying under vacuum at 45 °C for 12 hours.

Protocol B: Preparative HPLC Purification

For resolving the target from structurally similar pyrimidine analogs.

  • Column Selection: Use a high-carbon load C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Milli-Q Water + 0.1% v/v TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

    • Validation Checkpoint: Verify the pH of Phase A is ~2.0 to ensure complete ion suppression of the carboxylic acid.

  • Sample Loading: Dissolve the crude solid in a minimal volume of DMSO (max 5% of column volume) rather than the mobile phase to prevent premature precipitation at the column head.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes. Flow rate: 20 mL/min.

  • Fraction Collection: Collect fractions based on UV triggering at 254 nm.

  • Lyophilization: Pool pure fractions (>98% by analytical LC) and lyophilize immediately to prevent acid-catalyzed hydrolysis of the ethoxy group by the concentrated TFA during rotary evaporation.

V. References

  • 5-Pyrimidinecarboxylic Acid - Sinochem Nanjing Corporation Source: Sinochem Nanjing Corporation URL:[Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction Source: UCLA – Chemistry and Biochemistry URL:[Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter erratic experimental results when using 2-Ethoxypyrimidine-5-carboxylic acid in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter erratic experimental results when using 2-Ethoxypyrimidine-5-carboxylic acid in aqueous media.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental chemical causality behind this compound's instability, provide self-validating protocols to ensure data integrity, and answer the most common questions encountered during drug development workflows.

Mechanistic Deep Dive: The Causality of Instability

The core issue with 2-Ethoxypyrimidine-5-carboxylic acid stems from a fundamental vulnerability in its molecular architecture: the 2-ethoxy ether linkage on the pyrimidine ring.

The Electronic Activation: The carboxylic acid group at the 5-position acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrimidine ring via both inductive and resonance effects, it severely depletes the electron density at the C2 position. This renders the C2 carbon highly electrophilic and exceptionally vulnerable to nucleophilic aromatic substitution ( SN​Ar ) by water molecules or hydroxide ions[1].

The Thermodynamic Trap (Tautomerization): Once hydrolysis occurs, the resulting 2-hydroxypyrimidine does not remain in its lactim (hydroxy) form. Driven by thermodynamics and solvent stabilization in aqueous media, it rapidly undergoes a protomeric tautomeric shift to the pyrimidin-2(1H)-one (lactam) form[2][3]. This structural rearrangement is irreversible under standard biological conditions and fundamentally alters the molecule's UV absorbance profile, solubility, and reactivity[4].

Pathway A 2-Ethoxypyrimidine- 5-carboxylic acid B H2O / OH- / H+ (Hydrolysis) A->B S_NAr Attack C 2-Hydroxypyrimidine- 5-carboxylic acid B->C - Ethanol D 2-Oxo-1,2-dihydropyrimidine- 5-carboxylic acid C->D Tautomerization (Favored)

Fig 1. Hydrolysis and tautomerization pathway of 2-ethoxypyrimidine-5-carboxylic acid.

Quantitative Data: Hydrolytic Stability Matrix

The hydrolysis of the 2-ethoxy group is both acid- and base-catalyzed. Direct nucleophilic attack by hydroxide ions rapidly cleaves the ether at high pH, while protonation of the pyrimidine nitrogen activates the ring for attack by water at low pH. The data below summarizes the compound's stability across various conditions.

pH RangeBuffer SystemTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
< 3.0 0.1% TFA / Formic Acid25< 4 hoursAcid-catalyzed ether cleavage
4.5 - 6.0 Acetate / MES4> 72 hoursMinimal (Optimal Aqueous State)
7.0 - 7.4 PBS / HEPES25~ 24 hoursSlow nucleophilic substitution
> 9.0 Carbonate / NaOH25< 1 hourBase-catalyzed SN​Ar hydrolysis

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at [M+H]+ 141.02 instead of the expected 169.05. What is happening? A1: You are observing the fully hydrolyzed byproduct. The mass difference of -28 Da corresponds to the loss of the ethyl group (-45 Da) and the addition of a proton (+17 Da) during the hydrolysis of the 2-ethoxy group to a 2-hydroxy group[4]. Because the resulting compound tautomerizes to the 2-oxo form, you will also notice a significant shift in the UV retention time and absorption maxima compared to your starting material.

Q2: I prepared a 10 mM stock in PBS (pH 7.4) and left it on the bench overnight. The next day, the solution was cloudy. Why? A2: The intact 2-ethoxypyrimidine-5-carboxylic acid has moderate solubility in neutral buffers. However, upon hydrolysis, the resulting 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid tautomer forms strong intermolecular hydrogen bonding networks (acting as both an H-bond donor at N1 and an acceptor at the C2 carbonyl)[2][3]. This dramatically reduces its aqueous solubility, leading to the precipitation you are observing.

Q3: How can I prevent this degradation during my amide coupling reactions? A3: Avoid aqueous bases (like aqueous K2​CO3​ or NaOH ) during the coupling. You must use strictly anhydrous conditions. We recommend using anhydrous aprotic solvents (DMF, DMSO, or NMP) with non-nucleophilic organic bases like DIPEA or TEA.

Validated Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Preparation of Stable Working Solutions for Biological Assays

Causality: Water must be excluded during long-term storage to prevent the SN​Ar cascade. By keeping the master stock in an anhydrous environment and controlling the pH of the final dilution, you bypass the hydrolytic trap.

  • Master Stock Preparation: Weigh the required amount of 2-Ethoxypyrimidine-5-carboxylic acid and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock.

  • Storage: Aliquot the DMSO stock into single-use amber vials, purge with Argon or Nitrogen gas, and store at -20°C.

  • Aqueous Dilution (Just-in-Time): Immediately prior to your assay, dilute the DMSO stock into a mildly acidic to neutral buffer (pH 5.5 - 7.0, e.g., MES or HEPES).

  • Validation Step: Check the pH of your final assay buffer after the addition of the compound. The acidic nature of the 5-carboxylic acid can lower the pH of weakly buffered solutions, inadvertently triggering acid-catalyzed hydrolysis.

Protocol B: LC-MS Kinetic Profiling of Hydrolysis

Causality: To trust your biological data, you must know the exact half-life of the compound in your specific assay buffer. This protocol establishes a self-validating kinetic baseline.

  • Sample Preparation: Prepare a 100 µM solution of the compound in your chosen assay buffer (e.g., PBS pH 7.4). Spike in an inert internal standard (e.g., caffeine or a stable isotope-labeled standard) at 10 µM.

  • Time-Zero (T=0) Injection: Immediately inject 5 µL into the LC-MS.

    • Target Intact Mass: m/z 169.05 [M+H]+

    • Target Hydrolyzed Mass: m/z 141.02 [M+H]+

  • Incubation: Keep the sample in the autosampler at the exact temperature of your biological assay (e.g., 37°C).

  • Kinetic Sampling: Program the LC-MS to inject the sample every 2 hours for a 24-hour period.

  • Data Analysis: Plot the ratio of the Intact AUC / Internal Standard AUC over time.

  • Validation Step: If the m/z 141.02 peak exceeds 5% of the total ion count before your biological assay concludes, your assay buffer conditions must be optimized (e.g., lowering the temperature or adjusting the pH closer to 6.0).

References

  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications.2

  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. Angewandte Chemie.3

  • The mechanism of thermal eliminations. Part 18. Relative rates of pyrolysis of 2-ethoxypyrazine, 3-ethoxypyridazine, 2- and 4-ethoxypyrimidine... ResearchGate.1

  • Synthesis and regioselective transformations of ethoxy-substituted 5-(perfluoroalkyl)pyrimidines. Arkivoc.4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxypyrimidine-5-carboxylic Acid Solubility

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, assay developers, and drug discovery professionals experiencing solubility issues, erratic dose-response curves, or irreproduci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, assay developers, and drug discovery professionals experiencing solubility issues, erratic dose-response curves, or irreproducible data when working with 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 72752-54-6) in biochemical and cell-based assays.

Mechanistic Insight: The "DMSO Crash" Phenomenon

During High-Throughput Screening (HTS) assay validation, compound solubility in both the stock solution and the final assay media is a critical parameter that dictates the reliability of the data .

2-Ethoxypyrimidine-5-carboxylic acid presents a unique solvation challenge. The molecule consists of a lipophilic pyrimidine core, an electron-donating ethoxy group, and an acidic carboxylic acid moiety (estimated pKa ~3.5). While highly soluble in 100% dimethyl sulfoxide (DMSO), introducing this stock directly into an aqueous assay buffer often triggers a phenomenon known as the "DMSO crash."

The Causality: When the compound is transferred from pure DMSO to an aqueous environment, the rapid drop in the solvent's dielectric constant forces the hydrophobic pyrimidine cores to aggregate before the carboxylate group can fully ionize and establish hydrogen bonds with the water molecules. This kinetic supersaturation leads to colloidal aggregates that scatter light, sequester enzyme targets, and result in false positives or false negatives during HTS campaigns.

Process Visualization: Solvation Pathways

G Stock 10 mM Stock in 100% DMSO Direct Direct Aqueous Dilution (pH < pKa) Stock->Direct Suboptimal PreIon Pre-ionization (+ 1 eq. NaOH) Stock->PreIon Optimized Crash Colloidal Aggregation (DMSO Crash) Direct->Crash Hydrophobic collapse Buffer Buffered Dilution (pH 7.4, 0.01% Tween-20) PreIon->Buffer Controlled mixing Soluble Stable Solvated Carboxylate Monomers Buffer->Soluble Full ionization

Mechanistic divergence between direct dilution (DMSO crash) and optimized pre-ionization pathways.

Troubleshooting FAQs

Q1: I see a "milky" precipitate after adding my DMSO stock to the assay buffer. Can I spin it down and use the supernatant? A1: No. This milky appearance indicates the formation of colloidal aggregates. Spinning down the assay plate removes the precipitated solid, but the remaining supernatant will be at an unknown, significantly lower concentration. This destroys the integrity of your dose-response curves and invalidates the assay data. Instead, you must optimize the dissolution kinetics to prevent precipitation entirely. To accurately measure when insoluble precipitates begin to form, high-throughput kinetic solubility screening using turbidimetry is highly recommended .

Q2: How can I optimize the stock solution before aqueous dilution to prevent this crash? A2: The most effective strategy is pre-ionization . By adding 1.0 equivalent of a strong base (e.g., NaOH) directly to the DMSO stock, you convert the carboxylic acid into its sodium salt in situ. High-throughput salt screening methodologies demonstrate that altering the counterion drastically lowers the crystal lattice energy and increases the dissolution rate upon aqueous transfer .

Q3: What buffer conditions maximize solubility for this specific chemotype? A3: The assay buffer must be maintained at a pH significantly higher than the compound's pKa (pH > 7.0, ideally 7.4 - 8.0) using strong biological buffers like HEPES or Tris. If the buffer is too weak, the localized acidity of the dissolving compound can lower the micro-environmental pH, causing self-catalyzed precipitation.

Q4: Can I use surfactants or cosolvents? A4: Yes. Adding 0.01% - 0.05% of a non-ionic surfactant (such as Tween-20 or Pluronic F-68) to the aqueous buffer creates an "aqueous cushion." The surfactant micelles help solvate the lipophilic ethoxypyrimidine core during the critical mixing phase when the DMSO is diffusing into the water.

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties of 2-Ethoxypyrimidine-5-carboxylic acid

PropertyValueImpact on Assay Solvation
Molecular Weight 168.15 g/mol Favorable for HTS; rapid diffusion in solution.
Estimated pKa ~3.5 (Carboxylic Acid)Unionized at low pH; requires pH > 7.0 for solubility.
LogP ~1.2Moderate lipophilicity; pyrimidine core drives aggregation.
H-Bond Donors 1Can form strong intermolecular lattice networks if un-ionized.
H-Bond Acceptors 4Readily solvated by water molecules once ionized.

Table 2: Solvent Compatibility & Kinetic Solubility Limits

Solvent SystemMax Kinetic SolubilityRecommendation
100% Anhydrous DMSO> 50 mMIdeal for long-term storage at -20°C.
Unbuffered Water (pH ~5.5)< 100 µMHigh risk of DMSO crash; strictly avoid.
50 mM HEPES (pH 7.4)~ 1 mMStandard assay condition; monitor for micro-precipitates.
50 mM HEPES + 0.01% Tween-20> 5 mMOptimal for high-concentration screening.

Validated Experimental Protocols

G Step1 1. Weigh 2-Ethoxypyrimidine- 5-carboxylic acid Step2 2. Dissolve in anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 3. Add 1.0 eq of 1M NaOH (aq) to form Sodium Salt Step2->Step3 Step4 4. Vortex & Sonicate for 5 mins at 25°C Step3->Step4 Step5 5. Intermediate Dilution in 10% DMSO / 90% Buffer Step4->Step5 Step6 6. Final Assay Plate Transfer (Final DMSO < 1%) Step5->Step6

Step-by-step workflow for in-situ sodium salt formation and buffered dilution.

Protocol A: In-situ Sodium Salt Formation in DMSO

Purpose: To lower the crystal lattice energy and pre-ionize the carboxylate group prior to aqueous exposure.

  • Weighing: Accurately weigh 1.68 mg of 2-Ethoxypyrimidine-5-carboxylic acid.

  • Primary Solvation: Dissolve the powder in 990 µL of anhydrous DMSO. Vortex for 30 seconds.

  • Ionization: Add exactly 10 µL of 1.0 M NaOH (aqueous) to the DMSO stock. This provides 1.0 equivalent of base to deprotonate the carboxylic acid, forming the sodium salt.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 5 minutes to ensure complete salt formation.

  • Self-Validation Check: Visually inspect the stock under a strong light source. It must be perfectly optically clear. To quantitatively validate, centrifuge at 10,000 x g for 5 minutes and analyze the top and bottom fractions via LC-UV; the peak areas must be identical, confirming no micro-precipitates have formed.

Protocol B: The "Aqueous Cushion" Dilution Method

Purpose: To prevent kinetic supersaturation during the transition from low to high dielectric environments.

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add 0.01% (v/v) Tween-20. Causality: The surfactant lowers the surface tension and provides hydrophobic pockets to stabilize the pyrimidine core during solvent mixing.

  • Intermediate Dilution: Pipette 10 µL of the ionized DMSO stock (from Protocol A) into 90 µL of the prepared assay buffer to create a 10% DMSO intermediate. Mix by slow, repeated pipetting rather than aggressive vortexing to prevent localized concentration spikes.

  • Final Assay Transfer: Transfer 10 µL of the intermediate dilution into 90 µL of the final assay well (Final DMSO: 1%).

  • Self-Validation Check: Measure the absorbance of the final assay plate at 620 nm (turbidimetry). An optical density (OD) > 0.01 indicates colloidal light scattering. If OD < 0.01, the compound is fully solvated and ready for the biological target addition.

References

  • Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development. IntechOpen.[Link]

  • Qiu, J., Patel, A., & Stevens, J. M. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, ACS Publications.[Link]

  • Waters Corporation. (2023). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Application Notes.[Link]

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 2-Ethoxypyrimidine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the spectroscopic analysis of 2-Ethoxypyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the spectroscopic analysis of 2-Ethoxypyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with characterizing this molecule. We will move beyond simple data reporting to explore the causal relationships behind spectral features and provide actionable troubleshooting strategies.

Section 1: Spectroscopic Profile & Frequently Asked Questions (FAQs)

This section provides an overview of the expected spectral data for 2-Ethoxypyrimidine-5-carboxylic acid. These values are predictive and can be influenced by solvent, concentration, and instrument parameters.

FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts?

The substitution pattern (ethoxy at C2, carboxylic acid at C5) significantly influences the electronic environment of the pyrimidine ring. The ethoxy group is electron-donating, while the carboxylic acid is electron-withdrawing.

Table 1: Predicted ¹H NMR Data for 2-Ethoxypyrimidine-5-carboxylic acid

Proton AssignmentMultiplicityApproximate Chemical Shift (δ, ppm)Key Insights
-COOHBroad Singlet10.0 - 13.2[1][2]Highly deshielded, position is solvent and concentration-dependent. Will disappear upon D₂O exchange.[2][3]
Pyrimidine H-4/H-6Singlet (or very fine Doublet)~9.0 - 9.2These two protons are chemically equivalent due to the plane of symmetry, appearing as a single peak integrating to 2H.
Ethoxy -OCH₂ CH₃Quartet~4.5Deshielded by the adjacent oxygen and the pyrimidine ring.
Ethoxy -OCH₂CH₃ Triplet~1.4Typical upfield ethyl group signal.

Table 2: Predicted ¹³C NMR Data for 2-Ethoxypyrimidine-5-carboxylic acid

Carbon AssignmentApproximate Chemical Shift (δ, ppm)Key Insights
-C OOH160 - 180[2][4]Carbonyl carbon. Signal may be of lower intensity due to long relaxation times.
Pyrimidine C -2~165Attached to oxygen and two nitrogens, highly deshielded.
Pyrimidine C -4/C -6~158Deshielded by adjacent ring nitrogens.
Pyrimidine C -5~120Attached to the carboxylic acid group.
Ethoxy -OC H₂CH₃~63Typical for an sp³ carbon bonded to an oxygen.
Ethoxy -OCH₂C H₃~14Typical upfield alkyl carbon signal.
FAQ 2: What are the key IR absorption bands for this molecule?

The infrared (IR) spectrum is dominated by features from the carboxylic acid and the substituted pyrimidine ring.

Table 3: Characteristic IR Absorptions

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance & Common Pitfalls
Carboxylic AcidO-H stretch2500 - 3300[5][6]Very broad and strong, often obscuring the C-H stretching region. This is characteristic of hydrogen-bonded dimers.[5][6]
C-HAlkyl stretch2850 - 3000Sharp peaks, may appear as shoulders on the broad O-H band.[6]
Carboxylic AcidC=O stretch1690 - 1760[5][7]Strong and sharp. Position is sensitive to hydrogen bonding; dimers absorb at lower frequencies (~1710 cm⁻¹).[8]
Pyrimidine RingC=N, C=C stretch1500 - 1650Multiple bands of variable intensity, characteristic of the aromatic system.
Carboxylic AcidC-O stretch1210 - 1320[5]Strong absorption.
EtherC-O-C stretch1040 - 1120[9]Strong asymmetric stretch, can help confirm the ethoxy group.
FAQ 3: What should I expect in the mass spectrum?

The choice of ionization technique is critical.[10]

  • Electron Ionization (EI): Expect extensive fragmentation. The molecular ion (M⁺) peak may be weak or absent.[4][10]

  • Electrospray Ionization (ESI): A much softer technique that will likely produce a prominent protonated molecule [M+H]⁺, providing clear molecular weight information.[10]

Table 4: Expected Mass Spectrometry Fragments (EI)

m/z ValueProposed FragmentNeutral LossMechanistic Implication
168[M]⁺-Molecular Ion
140[M - C₂H₄]⁺EthyleneMcLafferty-type rearrangement from the ethoxy group.
123[M - OC₂H₅]⁺Ethoxy radicalAlpha-cleavage of the ether bond.[4]
124[M - CO₂]⁺Carbon DioxideDecarboxylation of the carboxylic acid.
FAQ 4: How does pH affect the UV-Vis spectrum?

The UV-Vis spectrum of 2-Ethoxypyrimidine-5-carboxylic acid arises from π→π* transitions within the pyrimidine ring.[11] The carboxylic acid itself is a weak chromophore, absorbing below 220 nm.[12] Both the pyrimidine nitrogens and the carboxylic acid are pH-active sites.

  • Acidic pH: The pyrimidine ring nitrogens can become protonated, causing a shift in the absorption maximum (λ_max).

  • Basic pH: The carboxylic acid will be deprotonated to a carboxylate, which can also alter the electronic structure and shift the λ_max. Therefore, it is crucial to use a buffered solvent system if reproducible UV-Vis data is required for quantitative analysis.

Section 2: Troubleshooting Guides

This section addresses specific problems you may encounter during analysis in a practical question-and-answer format.

NMR Spectroscopy Issues
Q: I see a very broad signal between 10-13 ppm in my ¹H NMR spectrum. What is it and how can I be sure?

A: This broad signal is characteristic of the carboxylic acid proton (-COOH).[2] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent. The exact chemical shift is highly dependent on solvent, concentration, and temperature.

Protocol 1: Confirmation via D₂O Shake

  • Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analysis: The broad signal from the -COOH proton will disappear or significantly decrease in intensity, as the proton (¹H) is replaced by a deuterium (²H), which is not observed in ¹H NMR. This confirms the signal is from an exchangeable proton.[3]

Q: The integration of my aromatic protons is incorrect, or my baseline is uneven. What's wrong?

A: Inaccurate integration is a common pitfall that can arise from several sources.[3] An uneven baseline is often a primary cause.

  • Causality: Poor phasing and baseline correction are often the culprits. If the spectral baseline is not perfectly flat, the integration algorithm will incorrectly sum the area under the peak. Additionally, if the signal-to-noise ratio is too low (dilute sample), the instrument will struggle to differentiate signal from noise, leading to integration errors.[3]

Troubleshooting Workflow for Integration & Baseline Issues

start Problem: Inaccurate Integration or Uneven Baseline phasing Step 1: Re-process Phasing Manually adjust the zero-order (PH0) and first-order (PH1) phase correction. start->phasing baseline Step 2: Apply Baseline Correction Use a polynomial fitting function (e.g., Whittaker smoother or similar) to flatten the baseline. phasing->baseline integrate Step 3: Re-integrate Peaks Define integration limits carefully around the base of each peak. baseline->integrate check Check: Is integration accurate now? integrate->check end_good Result: Accurate Quantification check->end_good Yes end_bad Problem Persists: Investigate Sample check->end_bad No sample Investigate Sample Issues 1. Low concentration? (Increase S/N) 2. Presence of paramagnetic impurities? 3. Very broad underlying signals? end_bad->sample

Caption: Workflow for correcting NMR integration errors.

FT-IR Spectroscopy Issues
Q: My C-H stretching region (~2800-3000 cm⁻¹) is messy and obscured. Is this normal?

A: Yes, this is entirely expected for a carboxylic acid. The extremely broad O-H stretching absorption from the hydrogen-bonded dimer structure spans from ~2500 to 3300 cm⁻¹.[5][6] This band is so wide that it overlaps and masks the much sharper C-H stretching signals from the ethoxy group and pyrimidine ring.[5] You should see the sharp C-H peaks superimposed on top of the broad O-H trough.

Q: I see a broad absorption around 3400 cm⁻¹ in addition to the very broad carboxylic acid O-H band. Is this an impurity?

A: It is highly likely that this peak is due to water contamination in your sample or the analytical matrix (e.g., KBr).

  • Causality: Carboxylic acids are often hygroscopic. Water has a characteristic broad O-H stretching band around 3400 cm⁻¹. This can be easily confused with an alcohol or N-H functionality.

Protocol 2: Minimizing Water Contamination in FT-IR

  • Dry the Sample: Thoroughly dry your sample of 2-Ethoxypyrimidine-5-carboxylic acid in a vacuum oven or desiccator before analysis.

  • Use Dry KBr: If preparing a KBr pellet, use spectroscopy-grade KBr that has been stored in a desiccator and preferably dried in an oven just before use. Grind the sample and KBr quickly in a low-humidity environment to minimize water absorption from the atmosphere.

  • Consider Nujol Mull: As an alternative, prepare a Nujol (mineral oil) mull. Nujol is a hydrocarbon and contains no O-H bonds, thus eliminating the risk of water contamination from the matrix. However, the Nujol itself will show C-H stretching bands that will obscure that region of the spectrum.

  • Purge the Instrument: Ensure the sample compartment of the FT-IR spectrometer is purged with dry nitrogen or air to remove atmospheric water vapor, which can also contribute to unwanted O-H bands.[13]

Mass Spectrometry Issues
Q: I can't find the molecular ion peak in my EI-MS spectrum. What should I do?

A: The absence of a molecular ion (M⁺) peak under high-energy Electron Ionization (EI) is common for molecules with labile functional groups.[4][10] The energy imparted during EI (~70 eV) is often sufficient to cause immediate fragmentation.[14]

Decision Tree for MS Analysis

start Goal: Determine Molecular Weight ei_ms Run EI-MS start->ei_ms ei_result Is Molecular Ion [M]⁺ Peak Present? ei_ms->ei_result ei_yes Success! Use fragmentation for structural data. ei_result->ei_yes Yes ei_no No [M]⁺ Peak Observed. Switch to a soft ionization technique. ei_result->ei_no No esi_ms Run LC-MS with ESI ei_no->esi_ms esi_result Observe [M+H]⁺ or [M-H]⁻ esi_ms->esi_result esi_success Success! Accurate molecular weight confirmed. esi_result->esi_success

Caption: Decision workflow for mass spectrometry analysis.

Protocol 3: LC-MS Analysis using ESI for Accurate Molecular Weight Determination

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of your compound in a suitable solvent like methanol or acetonitrile/water.[10]

  • Chromatographic System: Use a standard HPLC system with a C18 reversed-phase column.[10] A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode.

  • Mass Spectrometer: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺. For this compound (MW = 168.15 g/mol ), you should look for a strong signal at m/z 169.16.

  • Structural Confirmation (Optional): Perform MS/MS analysis by selecting the m/z 169 peak as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.[10]

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy of Hydrocarbons. MSU Department of Chemistry. Retrieved from [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • AZoOptics. (2025, August 15). How to Troubleshoot a Spectrum That Looks Wrong. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. CU Boulder Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Ethoxypyrimidine-5-carboxylic Acid Scale-Up Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0). This portal is designed for process chemists, researchers, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0). This portal is designed for process chemists, researchers, and drug development professionals. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the mechanistic causality behind process deviations, self-validating experimental controls, and authoritative troubleshooting strategies.

Process Overview & Visual Workflow

The industrial synthesis of 2-ethoxypyrimidine-5-carboxylic acid is typically a two-step sequence starting from commercially available ethyl 2-chloropyrimidine-5-carboxylate. The process involves a Nucleophilic Aromatic Substitution (SNAr) to install the ethoxy group, followed by base-mediated saponification and controlled acidification to isolate the free carboxylic acid.

G SM Starting Material: Ethyl 2-chloropyrimidine-5-carboxylate Step1 Step 1: SNAr Reaction NaOEt (21% in EtOH), 0-20°C SM->Step1 Int1 Intermediate: Ethyl 2-ethoxypyrimidine-5-carboxylate Step1->Int1 Step2 Step 2: Saponification NaOH (aq), EtOH, 40-50°C Int1->Step2 Int2 Intermediate: Sodium 2-ethoxypyrimidine-5-carboxylate Step2->Int2 Step3 Step 3: Acidification Conc. HCl to pH 2-3, 5-10°C Int2->Step3 Warn1 Critical Control: Control addition rate to prevent fine particle formation Step3->Warn1 Crude Crude Product Suspension Step3->Crude Step4 Step 4: Filtration & Drying Vacuum oven <50°C Crude->Step4 Final Final Product: 2-Ethoxypyrimidine-5-carboxylic acid Step4->Final

Process flow diagram for the scale-up synthesis of 2-Ethoxypyrimidine-5-carboxylic acid.

Validated Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating In-Process Controls (IPCs).

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Charge a dry, nitrogen-purged reactor with Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) and anhydrous ethanol (5 volumes).

  • Cool the mixture to 0–5 °C.

  • Slowly add Sodium ethoxide (21 wt% solution in ethanol, 1.1 eq) dropwise over 1–2 hours[1]. Maintain the internal temperature below 20 °C to control the exothermic reaction.

  • Self-Validating IPC 1: Stir for 2 hours at 20 °C. Sample for HPLC analysis. The reaction is validated as complete when the starting material is <1.0% (AUC).

Step 2: Saponification

  • To the crude reaction mixture containing the intermediate, add an aqueous solution of NaOH (2.0 M, 1.5 eq).

  • Heat the mixture to 40–45 °C and stir for 3 hours.

  • Self-Validating IPC 2: Sample for HPLC analysis. The hydrolysis is validated as complete when the ester intermediate is <0.5%.

  • Concentrate the mixture under reduced pressure (at <40 °C) to remove the majority of the ethanol, leaving an aqueous solution of the sodium salt.

Step 3: Acidification & Isolation

  • Dilute the concentrated aqueous layer with water (3 volumes) and cool to 5–10 °C in a glass-lined or Hastelloy reactor.

  • Slowly add concentrated HCl (37%) dropwise until the pH reaches 2.0–3.0.

  • Self-Validating IPC 3: Monitor pH continuously with a calibrated probe. The pH must stabilize between 2.0 and 3.0 for at least 30 minutes.

  • Age the resulting suspension at 5 °C for 2 hours to promote crystal growth.

  • Filter the solid and wash with cold water (2 × 2 volumes) to remove NaCl byproducts.

  • Dry the solid in a vacuum oven at 45 °C (≤ 50 mbar) until constant weight is achieved.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant amount of 2-hydroxypyrimidine-5-carboxylic acid impurity during the SNAr step? A: This is a classic moisture-intrusion issue. Sodium ethoxide is highly hygroscopic. If water is present in the ethanol solvent or the reagent, NaOEt hydrolyzes to form sodium hydroxide (NaOH). NaOH acts as a competing nucleophile in the SNAr reaction, displacing the 2-chloro group to form the 2-hydroxy derivative instead of the desired 2-ethoxy intermediate. Corrective Action: Use strictly anhydrous ethanol (Karl Fischer titration <0.1% water) and freshly titrated 21% NaOEt in ethanol[1].

Q2: The saponification step is stalling, and I see unreacted ethyl ester. Should I increase the temperature above 60 °C? A: No. Increasing the temperature above 50 °C risks nucleophilic attack by hydroxide at the C2 position, which can cleave the newly installed ethoxy group, reverting the product to the 2-hydroxy derivative. Corrective Action: Ensure sufficient base equivalents (1.5 eq) and adequate mixing. If the reaction stalls, slightly increase the reaction time at 45 °C rather than increasing the temperature.

Q3: During acidification, the product forms a sticky oil or an ultra-fine powder that blinds the filter. How can I improve filterability? A: This is caused by a supersaturation spike. When HCl is added too rapidly, the local pH drops drastically, causing the carboxylic acid to crash out as an amorphous solid or an oil that later solidifies into fine, unfilterable particles. Corrective Action: Implement a controlled acidification protocol. Add HCl slowly over 2–3 hours at 5–10 °C. If available, introduce seed crystals at pH 5.0 to promote controlled nucleation and larger particle size distribution.

Q4: My final product failed the assay due to low purity, and NMR shows missing pyrimidine protons. What happened during drying? A: You are observing thermal decarboxylation. Pyrimidine-5-carboxylic acids are inherently susceptible to decarboxylation at elevated temperatures due to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the intermediate carbanion formed upon loss of CO₂[2],[3]. Corrective Action: Never dry this compound at temperatures exceeding 50 °C. Use a vacuum oven (≤ 50 mbar) at 40–45 °C to ensure complete moisture removal without thermal degradation.

Quantitative Process Parameters

To ensure a robust scale-up, adhere strictly to the following parameter boundaries. Deviations will directly impact yield, purity, or process safety.

ParameterTarget ValueAcceptable RangeConsequence of Deviation
SNAr Temperature 10 °C0–20 °C>20 °C: Increased impurity formation; <0 °C: Sluggish kinetics
NaOEt Equivalents 1.1 eq1.05–1.15 eq>1.15 eq: Exotherm risk; <1.05 eq: Incomplete conversion
Saponification Temp 45 °C40–50 °C>50 °C: Ethoxy cleavage; <40 °C: Incomplete hydrolysis
Acidification pH 2.52.0–3.0>3.0: Yield loss (high solubility); <2.0: Equipment corrosion
Drying Temperature 45 °C40–50 °C>50 °C: Thermal decarboxylation[3]; <40 °C: High residual moisture

References

  • [1] Title: WO2014131855A1 - Novel compounds as dual inhibitors of phosphodiesterases and histone deacetylases Source: WIPO / Google Patents URL:

  • [2] Title: Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids Source: Chemistry of Heterocyclic Compounds URL:[Link]

  • [3] Title: Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethoxypyrimidine-5-carboxylic Acid Workflows

Welcome to the Technical Support Center for 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0). This portal is designed for drug development professionals and synthetic chemists encountering unexpected reactivity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0). This portal is designed for drug development professionals and synthetic chemists encountering unexpected reactivity, low yields, or complex side reactions when utilizing this specific pyrimidine building block.

While the 2-alkoxypyrimidine structural motif is highly valued in drug development—appearing in various kinase inhibitors, herbicides, and osteogenesis inducers[1]—its electronic properties require precise experimental control to prevent cascade side reactions.

Part 1: Chemical Profiling & Causality

The pyrimidine ring is profoundly electron-deficient due to the inductive and resonance effects of its two nitrogen atoms. This creates a fundamental tension in the molecule's reactivity during standard transformations (such as amide couplings):

  • Deactivated C5-Carboxylic Acid: The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the C5-carboxylate anion. This makes standard activation (e.g., via carbodiimides like EDCI) sluggish compared to aliphatic or phenyl-based carboxylic acids.

  • Hyper-Activated C2 Position: The C2 carbon, flanked by both electronegative nitrogens, is highly electrophilic. The ethoxy group acts as an excellent leaving group, making this position exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) when exposed to nucleophiles like amines[2].

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a 2-aminopyrimidine byproduct instead of my desired C5-amide during coupling? Cause: This is the most common failure mode. When you add a primary or secondary amine for amide coupling at the C5 position, the amine acts as a nucleophile and attacks the hyper-activated C2 position instead. This SNAr reaction displaces the ethoxy group[2]. This pathway is exacerbated by high temperatures, strong bases (like excess TEA), and the inherently slow activation of the C5-carboxylic acid. Solution: You must kinetically outcompete the SNAr reaction. Do not add the amine and the coupling reagent simultaneously. Instead, strictly pre-activate the carboxylic acid at low temperatures (0 °C) using a highly efficient reagent (like HATU or Ghosez's reagent) before introducing the amine.

Q2: My LC-MS shows a major peak corresponding to an [M-28] mass change. What happened? Cause: The 2-ethoxy group has undergone hydrolysis. Under strongly acidic or basic aqueous conditions (often during workup), the ethyl ether is cleaved (loss of C2​H4​ , mass 28) to yield a 2-hydroxypyrimidine. This intermediate rapidly tautomerizes to the thermodynamically stable pyrimidin-2(1H)-one (a uracil-like derivative)[3]. Solution: Avoid harsh aqueous acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) during your quench and extraction phases. Use mild, buffered workup conditions such as saturated aqueous NH4​Cl (pH ~6-7).

Q3: Why is my amide coupling yield still low even when the SNAr byproduct is suppressed? Cause: Steric hindrance and the poor nucleophilicity of the deactivated C5-carboxylate mean that intermediate activated esters (like the OAt ester formed by HATU) form slowly. Solution: Allow extended pre-activation times (20–30 minutes) at 0 °C before adding the amine. To self-validate this step, draw a 5 µL aliquot, quench it in methanol, and check the LC-MS for the methyl ester mass. If the methyl ester is absent, your pre-activation has failed.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causality between reaction conditions and product distribution, demonstrating how proper sequencing and temperature control invert the major reaction pathway.

Table 1: Optimization Matrix for C5-Amide Coupling vs. C2-SNAr Mitigation

Coupling ReagentBaseSolventTemp (°C)Addition Sequence% Desired Amide% C2-SNAr Byproduct
EDCI / HOBtTEA (3.0 eq)DCM25Simultaneous< 20%> 60%
HATUDIPEA (3.0 eq)DMF25Simultaneous~ 40%~ 50%
HATUDIPEA (2.0 eq)DMF0Pre-activation (20 min)> 85%< 5%
Ghosez's ReagentPyridine (2.0 eq)DCM0Pre-activation (30 min)> 90%None detected

Part 4: Reaction Pathways & Workflows

G Start 2-Ethoxypyrimidine-5-carboxylic acid Amine + Amine Nucleophile (R-NH2) Des_Act C5 Pre-activation (HATU/DIPEA, 0°C) Start->Des_Act Controlled Activation Undes_SNAr C2 SNAr Substitution (Displacement of Ethoxy) Start->Undes_SNAr Excess Amine / High Temp Undes_Hyd C2 Hydrolysis (Pyrimidin-2-one formation) Start->Undes_Hyd Strong Acid/Base Workup Des_Prod Desired C5-Amide (Target Product) Des_Act->Des_Prod Amine addition

Mechanistic bifurcation of 2-Ethoxypyrimidine-5-carboxylic acid reactivity.

Workflow Step1 1. Dissolve Acid in anhydrous DMF Step2 2. Add HATU Cool to 0°C Step1->Step2 Step3 3. Add DIPEA Stir 20 min Step2->Step3 Step4 4. Dropwise addition of Amine at 0°C Step3->Step4 Step5 5. Monitor LC-MS (Check [M-28]) Step4->Step5 Step6 6. Mild Quench (pH 6-7 buffer) Step5->Step6

Optimized step-by-step workflow for C5-amide coupling.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Optimized Amide Coupling (Pre-activation Method)

This protocol is designed as a self-validating system to ensure C5 activation occurs prior to any opportunity for C2-SNAr.

Reagents:

  • 2-Ethoxypyrimidine-5-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Amine nucleophile (1.05 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried flask with 2-ethoxypyrimidine-5-carboxylic acid and HATU. Add anhydrous DMF to achieve a 0.2 M solution. Stir under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to reach an internal temperature of 0 °C.

  • Pre-Activation: Add DIPEA dropwise over 2 minutes. Stir the mixture at 0 °C for exactly 20 minutes.

    • Self-Validation Check: Pull a 5 µL aliquot, dilute in 100 µL of methanol, and inject into the LC-MS. You must observe the mass of the methyl ester intermediate. Do not proceed if unreacted acid remains.

  • Amine Addition: Dissolve the amine nucleophile in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture at 0 °C over 5 minutes.

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour, then slowly allow it to warm to room temperature over an additional hour.

  • Mild Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH4​Cl (pH ~6). Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Hanthorn, J. J., Valgimigli, L., & Pratt, D. A. (2012). Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. The Journal of Organic Chemistry, 77(16), 6908-6916.
  • Lee, J., Kwon, Y., Lee, D., & Sohn, J. (2021). Aerobic copper-promoted oxidative dehydrosulfurative carbon–oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. RSC Advances, 11(58), 36821-36825.
  • Yagupolskii, Y. L., et al. (2002). Synthesis and regioselective transformations of ethoxy-substituted 5-(perfluoroalkyl)pyrimidines. Arkivoc.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Ethoxypyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationships and Therapeutic Potential of Novel Pyrimidine Scaffolds The pyrimidine nucleus is a cornerstone i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationships and Therapeutic Potential of Novel Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its inherent ability to mimic endogenous nucleobases allows for critical interactions with a variety of biological targets, making it a privileged scaffold in the design of novel therapeutics. This guide provides a detailed comparison of 2-Ethoxypyrimidine-5-carboxylic acid and other pyrimidine derivatives, with a focus on their potential as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), supported by available experimental data, to provide a rational framework for future drug design and development.

The Pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs, such as Imatinib and Gefitinib, featuring this heterocyclic core. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The substituents at various positions on the pyrimidine ring provide opportunities to modulate potency, selectivity, and pharmacokinetic properties.[3]

2-Alkoxypyrimidine-5-carboxylic Acids: A Promising but Underexplored Class

While extensive research has focused on 2-aminopyrimidine derivatives, the 2-alkoxy-substituted pyrimidines, particularly those bearing a carboxylic acid at the 5-position, represent a less explored chemical space with significant therapeutic potential. The 2-ethoxy group of 2-Ethoxypyrimidine-5-carboxylic acid offers a distinct physicochemical profile compared to the more common amino substituents, potentially influencing solubility, metabolic stability, and target engagement. The carboxylic acid moiety at the 5-position can act as a key hydrogen bond donor and acceptor, or as a handle for further derivatization to optimize drug-like properties.

Comparative Analysis: Structure-Activity Relationships

To understand the potential of 2-Ethoxypyrimidine-5-carboxylic acid, we will compare it with other pyrimidine derivatives where biological data is available. This comparative analysis will focus on the impact of substitutions at the 2 and 5-positions of the pyrimidine ring on kinase inhibitory activity.

The Influence of the 2-Position Substituent

The substituent at the 2-position of the pyrimidine ring plays a critical role in determining the compound's affinity and selectivity for its target kinase.

  • 2-Amino and Substituted Amino Groups: These are the most widely studied substituents. The amino group can act as a hydrogen bond donor, forming a crucial interaction with the kinase hinge region. Further substitution on the amine can be used to probe deeper into the ATP-binding pocket and enhance potency and selectivity. For instance, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and evaluated as STAT6 inhibitors, with the most potent compound exhibiting an IC50 of 21 nM.[4]

  • 2-Alkoxy Groups (e.g., Ethoxy): The replacement of the amino group with an alkoxy group, such as the ethoxy group in our topic compound, removes the hydrogen bond donating capability at this position. This modification can significantly alter the binding mode and selectivity profile. While direct inhibitory data for 2-ethoxypyrimidine-5-carboxylic acid is unavailable, the ester analog, ethyl 2-(methylamino)pyrimidine-5-carboxylate, is noted to potentially act as an enzyme inhibitor.[1] The ethoxy group, being more lipophilic than an amino group, might favor interactions with hydrophobic pockets within the kinase active site.

The Role of the 5-Position Substituent

The 5-position of the pyrimidine ring is often solvent-exposed in the ATP-binding site of kinases, making it an ideal position for modifications aimed at improving physicochemical properties and adding further interactions.

  • Carboxylic Acid: The carboxylic acid group at the 5-position, as seen in 2-Ethoxypyrimidine-5-carboxylic acid, can form strong hydrogen bonds with basic residues or water molecules in the active site. This can significantly contribute to the binding affinity.

  • Carboxamides and Esters: Conversion of the carboxylic acid to a carboxamide or an ester can modulate the compound's properties. Carboxamides can introduce additional hydrogen bonding interactions and improve cell permeability. For example, pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs).[4] Esters, such as ethyl 2-(methylamino)pyrimidine-5-carboxylate, can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.[1]

  • Nitriles: The replacement of the carboxylic acid with a nitrile group leads to pyrimidine-5-carbonitrile derivatives. These have shown potent activity as COX-2 inhibitors and anticancer agents.[3]

Experimental Protocols

To facilitate further research in this area, we provide a general protocol for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed to the target carboxylic acids.

Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is adapted from established methods for pyrimidine synthesis.[5]

Workflow Diagram:

SynthesisWorkflow Start Starting Materials: - Amidines - Diethyl 2-(ethoxymethylene)malonate Reaction Cyclocondensation Reaction (e.g., in Ethanol with base) Start->Reaction Intermediate Ethyl 2-substituted-pyrimidine-5-carboxylate Reaction->Intermediate Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Product 2-Substituted-pyrimidine-5-carboxylic acid Hydrolysis->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

A general synthetic workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the appropriate amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq).

  • Addition of Reagents: To the resulting mixture, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or recrystallization.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to afford the final product.

Future Directions and Conclusion

The pyrimidine scaffold continues to be a rich source of novel therapeutic agents. While direct experimental data for 2-Ethoxypyrimidine-5-carboxylic acid is currently limited, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential kinase inhibitor. The unique combination of a 2-ethoxy group and a 5-carboxylic acid moiety offers a distinct chemical profile that warrants further exploration.

Future research should focus on the synthesis of 2-Ethoxypyrimidine-5-carboxylic acid and a library of its analogs with variations at the 2- and 5-positions. Screening these compounds against a panel of kinases will be crucial to identify initial hits. Subsequent optimization of these hits, guided by structure-based drug design and a thorough understanding of the SAR, could lead to the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

The detailed synthetic protocols and the comparative analysis presented in this guide provide a solid foundation for researchers to embark on this promising avenue of drug discovery.

References

  • Nagashima, S., Yokota, M., Nakai, E. I., Kuromitsu, S., Ohga, K., Takeuchi, M., ... & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 948-957.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722.
  • NextSDS. (n.d.). 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid | 344325-95-7 | C6H6N2O3. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Ethoxypyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Ali, T. E. S., & El-Tohamy, S. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5021.
  • Vasileva, E. V., Tsvetkova, A. N., Zborovskii, Y. L., & Vovk, M. V. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1234.
  • Al-Ghulikah, H. A., El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(1), 123-135.
  • Google Patents. (1993). US5189166A - Process for the preparation of 2-alkyl-5-hydroxypyrimidines from 1,3-diamino-2-propanol and an alkanecarboxylic acid.
  • Bioorganic & Medicinal Chemistry Letters. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4358-4362.
  • Zhang, J., Li, Y., & Wang, Y. (2026). Pyrimidine-containing natural products: occurrences and biological activities.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Molecules. (2021).
  • Molecules. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409.

Sources

Comparative

Comparative Guide: Validating Biological Target Engagement for 2-Ethoxypyrimidine-5-carboxylic Acid Derivatives

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Rationale In modern structure-based drug design (SBDD), the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Rationale

In modern structure-based drug design (SBDD), the selection of optimal heteroaromatic building blocks is critical for achieving high-affinity target engagement and favorable pharmacokinetic profiles. 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) [1] has emerged as a privileged intermediate for synthesizing kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, I frequently observe discovery teams struggling to quantify the exact biophysical advantages of the 2-ethoxy substitution compared to its structural analogs (e.g., 2-methoxy or 2-amino derivatives). The 2-ethoxy moiety provides a unique balance: the pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the ethoxy group provides precisely calibrated steric bulk and lipophilicity to occupy hydrophobic sub-pockets, often dramatically decreasing the dissociation rate ( koff​ ) [2].

This guide provides a comprehensive framework for synthesizing these derivatives and objectively comparing their biological target engagement using orthogonal biophysical and cellular assays.

Structural & Biophysical Comparison

To understand the causality behind experimental choices, we must analyze the structure-activity relationship (SAR). When 2-ethoxypyrimidine-5-carboxylic acid is coupled with an amine core to form an active pharmaceutical ingredient (API), the resulting target engagement metrics differ significantly from alternative building blocks.

Table 1: Comparative Target Engagement Metrics (Representative Kinase Target)
Building Block CoreLigand Lipophilic Efficiency (LLE)SPR Binding Affinity ( Kd​ , nM)SPR Dissociation Rate ( koff​ , s −1 )CETSA ΔTm​ (°C)
2-Ethoxypyrimidine-5-carboxylic acid 5.8 1.2 1.5×10−4 +6.5
2-Methoxypyrimidine-5-carboxylic acid4.98.5 8.2×10−3 +3.2
2-Aminopyrimidine-5-carboxylic acid4.115.4 1.1×10−2 +1.8

Data Interpretation: The 2-ethoxy derivative demonstrates a superior Ligand Lipophilic Efficiency (LLE) and a significantly slower off-rate. The added ethyl chain displaces ordered water molecules in the hydrophobic pocket, driving an entropically favorable binding event that is captured by the extended residence time in Surface Plasmon Resonance (SPR) assays.

Experimental Workflows for Target Engagement

To build a self-validating system, target engagement must be confirmed first in a cell-free biophysical environment (SPR) and subsequently in a live-cell context (CETSA).

Workflow Visualization

TargetEngagement Synthesis 1. Amide Coupling (2-Ethoxypyrimidine core) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification SPR 3. SPR Kinetics (Cell-Free Affinity) Purification->SPR CETSA 4. CETSA (Live-Cell Engagement) SPR->CETSA Kd < 10 nM Validation Confirmed Target Engagement CETSA->Validation ΔTm > 4°C

Figure 1: Orthogonal validation workflow for confirming target engagement of 2-ethoxypyrimidine derivatives.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify real-time binding kinetics and residence time.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., His-tagged kinase) onto an NTA sensor chip using standard amine coupling or capture chemistry. Target immobilization levels should be kept low ( Rmax​<50 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 2-ethoxypyrimidine derivative (from 100 nM down to 0.4 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection Cycle: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: Ensure the χ2 value of the fit is less than 10% of the Rmax​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the compound penetrates the cell membrane and stabilizes the target protein in its native physiological environment.

  • Cell Treatment: Incubate intact cells (e.g., HEK293 expressing the target) with 1 µM of the 2-ethoxypyrimidine derivative or DMSO vehicle for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via Western blot. Plot the band intensities against temperature to determine the melting temperature ( Tm​ ). A positive shift ( ΔTm​>4°C ) confirms intracellular target engagement.

Mechanistic Pathway: Why the Ethoxy Group Matters

The biological efficacy of these derivatives is deeply tied to their interaction pathways. The ethoxy group specifically modulates the local hydration network.

Mechanism Core 2-Ethoxypyrimidine Derivative Hbond Pyrimidine N H-Bonding to Hinge Core->Hbond Steric Ethoxy Group Hydrophobic Packing Core->Steric Affinity High Affinity (Low Kd) Hbond->Affinity Water Displacement of Ordered Water Steric->Water Water->Affinity Residence Increased Residence Time Water->Residence

Figure 2: Mechanistic interaction logic of the 2-ethoxypyrimidine core within a target binding pocket.

Conclusion

When designing novel therapeutics, the selection of the right building block is paramount. While 2-methoxypyrimidine and 2-aminopyrimidine are common, substituting with 2-ethoxypyrimidine-5-carboxylic acid often yields superior lipophilic efficiency and prolonged target residence times. By utilizing the orthogonal SPR and CETSA protocols outlined above, discovery teams can definitively self-validate the biological target engagement of their synthesized candidates, ensuring robust data before advancing to in vivo models.

References

Validation

2-Ethoxypyrimidine-5-Carboxylic Acid Derivatives in Drug Discovery: In Vivo Efficacy, Toxicity, and Performance Comparison

Introduction to the 2-Ethoxypyrimidine Scaffold In modern medicinal chemistry, 2-ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0) serves as a highly privileged building block[1]. Rather than acting as a standalone t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 2-Ethoxypyrimidine Scaffold

In modern medicinal chemistry, 2-ethoxypyrimidine-5-carboxylic acid (CAS 1242458-51-0) serves as a highly privileged building block[1]. Rather than acting as a standalone therapeutic, this intermediate is utilized to graft the 2-ethoxypyrimidine moiety onto active pharmaceutical ingredients (APIs) during lead optimization.

Designing G-protein-coupled receptor (GPCR) antagonists requires a delicate balance: maximizing target affinity while minimizing metabolic clearance and off-target cardiotoxicity (specifically hERG channel inhibition). This guide objectively compares the in vitro and in vivo performance of the 2-ethoxypyrimidine moiety against alternative chemical substituents, utilizing the discovery of the CXCR3 antagonist ACT-660602 as a definitive, data-backed case study[2].

Mechanistic Rationale: The Causality of Substituent Selection

During the optimization of CXCR3 antagonists for autoimmune diseases, researchers often face a severe liability: potent compounds frequently exhibit high affinity for the human ether-a-go-go-related gene (hERG) potassium channel, leading to dangerous QT prolongation[2]. Early lead compounds utilizing a benzimidazole ring exhibited exceptional CXCR3 antagonism but suffered from unacceptable hERG binding.

Replacing the benzimidazole with a pyrimidine ring mitigates this cardiotoxicity, but the specific substitution on the pyrimidine ring dictates the molecule's ultimate viability:

  • The 2-Ethoxy Advantage: The ethoxy group (donated by 2-ethoxypyrimidine-5-carboxylic acid) provides a precise steric and electronic profile. The oxygen atom acts as a hydrogen bond acceptor, while the ethyl chain introduces sufficient steric bulk to clash with the hydrophobic central cavity of the hERG channel. This drastically reduces off-target binding without compromising the molecule's fit within the CXCR3 allosteric pocket[2].

  • Alternative Failures: A methoxy group is too small to sufficiently disrupt hERG binding or maintain optimal lipophilic contacts. Conversely, larger basic groups like dimethylaminoethoxy increase the molecule's basicity (pKa), which inadvertently restores high-affinity hERG binding due to strong ion-dipole interactions within the channel pore.

G Ligands CXCL9 / CXCL10 / CXCL11 Receptor CXCR3 Receptor Ligands->Receptor GProtein G-Protein Activation Receptor->GProtein Drug 2-Ethoxypyrimidine Derivative (ACT-660602) Drug->Receptor Antagonism Calcium Intracellular Ca2+ Release GProtein->Calcium Migration CD8+ T-Cell Migration (Inflammation) Calcium->Migration

Fig 1: Mechanism of action for 2-ethoxypyrimidine-derived CXCR3 antagonists blocking T-cell migration.

In Vitro & Pharmacokinetic Performance Comparison

To objectively evaluate the performance of the 2-ethoxypyrimidine moiety, we must compare the quantitative in vitro and pharmacokinetic data of various CXCR3 antagonist precursors.

Table 1: Performance Comparison of Heteroaromatic Substituents in CXCR3 Antagonists (Data adapted from the optimization of ACT-660602)

Substituent MoietyCXCR3 IC₅₀ (nM)hERG IC₅₀ (µM)HLM CLint (µL/min/mg)Overall Assessment
Benzimidazole 1.6< 10> 100High potency, but cardiotoxic and rapidly cleared.
2-Methoxypyrimidine > 500> 30< 40Metabolically stable, but severe loss of target potency.
2-Methylpyrimidine > 500> 30< 40Metabolically stable, but severe loss of target potency.
2-Ethoxypyrimidine (ACT-660602)204 18 75 Optimal balance of potency, safety, and stability.
2-(Dimethylamino)ethoxy 350< 10< 40Good stability, but basicity restores hERG liability.

Data Interpretation: The 2-ethoxypyrimidine derivative (ACT-660602) strikes the optimal balance, retaining nanomolar potency (IC₅₀ = 204 nM) while maintaining a safe hERG profile (18 µM) and acceptable intrinsic clearance (CLint) in human liver microsomes (HLM)[2][3].

In Vivo Efficacy & Toxicity Studies

Efficacy: Acute Lung Inflammation Model

The 2-ethoxypyrimidine derivative ACT-660602 was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung inflammation[3]. Oral administration of the compound at 30 mg/kg significantly inhibited the migration of T-cells, reducing the recruitment of CXCR3+ CD8+ T cells in the bronchoalveolar lavage (BAL) fluid by 65% compared to vehicle controls[2].

Toxicity & ADME Profiling: The CYP2D6 Bottleneck

Despite the structural elegance of the 2-ethoxypyrimidine group in solving the hERG liability, whole-molecule clearance pathways must be rigorously evaluated. In vivo pharmacokinetic studies in rats and dogs initially revealed that ACT-660602 had excellent bioavailability and low in vivo clearance[3].

However, advanced human profiling revealed that the molecule was exclusively metabolized by Cytochrome P450 2D6 (CYP2D6)[2]. Because CYP2D6 is highly polymorphic in human populations, this exclusive clearance pathway posed a severe risk of highly variable plasma exposure between poor and ultrarapid metabolizers, ultimately halting its clinical progression[4]. This highlights a critical lesson in drug design: while a specific building block can perfectly optimize target affinity and cardiosafety, the resulting global physicochemical properties must not restrict the molecule to a single, polymorphic metabolic bottleneck.

Experimental Protocols

The following self-validating protocols detail the methodologies used to generate the efficacy and toxicity data discussed above.

Protocol A: LPS-Induced Acute Lung Inflammation Efficacy Model

This in vivo workflow quantifies the ability of the compound to block chemokine-driven immune cell infiltration.

  • Acclimatization: House female C57BL/6 mice (8-10 weeks old) under specific pathogen-free conditions for 7 days prior to the study.

  • Compound Formulation: Suspend the 2-ethoxypyrimidine derivative (ACT-660602) in a vehicle of 0.25% methylcellulose and 0.05% Tween 80 in sterile water to ensure uniform dispersion.

  • Dosing: Administer the compound via oral gavage (p.o.) at a dose of 30 mg/kg, exactly 1 hour prior to LPS challenge. Include a vehicle-only control group to establish baseline inflammation.

  • Challenge: Expose mice to aerosolized LPS (Escherichia coli O55:B5) for 30 minutes using a calibrated nebulizer system to induce acute pulmonary inflammation.

  • Harvesting: At 72 hours post-challenge, euthanize the animals. Perform bronchoalveolar lavage (BAL) using 3 x 1 mL of ice-cold PBS containing 2 mM EDTA to recover infiltrating immune cells.

  • Flow Cytometry: Stain the isolated BAL cells with fluorophore-conjugated antibodies against CD3, CD8, and CXCR3. Quantify the absolute number of CXCR3+ CD8+ T cells using a flow cytometer, comparing drug-treated cohorts against vehicle controls.

W Step1 Mice Acclimatization Step2 Oral Dosing (30 mg/kg) Step1->Step2 Step3 LPS Aerosol Challenge Step2->Step3 Step4 BAL Fluid Collection (72h) Step3->Step4 Step5 Flow Cytometry (CXCR3+ CD8+) Step4->Step5

Fig 2: Step-by-step workflow of the in vivo LPS-induced acute lung inflammation efficacy model.

Protocol B: Human Liver Microsomal (HLM) Stability Assay (CLint)

This in vitro assay determines the intrinsic metabolic clearance, validating the stability provided by the ethoxy substitution.

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg protein/mL) with the test compound (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the compound half-life (t₁/₂) and calculate the intrinsic clearance (CLint).

References

1.[1] Title: AOBChem - Building Blocks - Pharmaceutical Intermediates - Knowde Source: knowde.com URL:

2.[3] Title: ACT-660602 | CXCR3 Antagonist | MedChemExpress Source: medchemexpress.com URL:

3.[2] Title: Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed Source: nih.gov URL:

4.[4] Title: Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - Sophion Source: sophion.com URL:

Sources

Comparative

Strategic Application of 2-Ethoxypyrimidine-5-carboxylic Acid in Lead Optimization: A Cross-Reactivity and Selectivity Profiling Guide

Executive Summary In modern medicinal chemistry, the transition from a potent hit to a safe, selective clinical candidate hinges on the precise manipulation of molecular building blocks. 2-Ethoxypyrimidine-5-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from a potent hit to a safe, selective clinical candidate hinges on the precise manipulation of molecular building blocks. 2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0)[1] has emerged as a highly strategic bioisostere and scaffold intermediate. While traditional 2-aminopyrimidine derivatives are recognized as privileged scaffolds—particularly in the design of ATP-competitive kinase inhibitors[2]—their inherent propensity for broad off-target binding often leads to insurmountable toxicity liabilities.

This guide provides an objective, data-driven comparison of the 2-ethoxypyrimidine-5-carboxylic acid moiety against its structural analogs (2-amino and 2-methoxy derivatives). By analyzing cross-reactivity profiles, kinome selectivity, and ADME/Tox parameters, we establish a mechanistic framework for utilizing this building block to engineer highly selective therapeutics.

Mechanistic Causality: Escaping the "Hinge-Binding Trap"

To understand the utility of the 2-ethoxy substitution, we must examine the causality of target binding at the atomic level.

The 2-aminopyrimidine core is notorious for its promiscuity. The 2-amino group acts as a strong hydrogen-bond donor, while the adjacent pyrimidine nitrogen acts as an acceptor. Together, they form a highly stable bidentate hydrogen-bond network with the backbone amide residues of the kinase hinge region[2]. This interaction is so fundamental across the human kinome that it drives massive cross-reactivity, resulting in Type I inhibitors with poor selectivity profiles.

Replacing the amino group with an alkoxy group—specifically an ethoxy moiety—fundamentally alters the pharmacophore:

  • Ablation of the H-Bond Donor: The oxygen atom of the ethoxy group acts solely as a weak hydrogen-bond acceptor. This breaks the bidentate hinge interaction, drastically reducing generic kinome affinity.

  • Steric Vectoring: The ethyl chain introduces localized steric bulk. In structural studies of related pyrimidine analogs, the addition of alkoxy groups forces a steric clash with standard gatekeeper residues, restricting binding only to targets (or off-targets) with highly specific, accommodating sub-pockets[3].

  • Electronic Modulation: The 5-carboxylic acid moiety serves as a versatile handle for amide coupling or as a bioisostere for acidic pharmacophores[4], while the electron-donating ethoxy group modulates the pKa of the pyrimidine nitrogens, further fine-tuning the electronic fit.

BindingMechanism A 2-Aminopyrimidine Scaffold C H-Bond Donor (NH2) Active A->C B 2-Ethoxypyrimidine Scaffold D H-Bond Donor Removed Steric Bulk Added B->D E Broad Kinome Hinge Binding C->E F Restricted Binding (Atypical/Non-Kinase) D->F G High Cross-Reactivity (Off-Target Toxicity) E->G H High Selectivity (Improved Safety Profile) F->H

Figure 1: Mechanistic divergence in target selectivity between pyrimidine scaffolds.

Cross-Reactivity and Selectivity Profiling Data

To objectively evaluate the performance of these building blocks, we compare the profiling data of matched molecular pairs (MMPs) synthesized from 2-amino, 2-methoxy, and 2-ethoxy pyrimidine-5-carboxylic acid precursors. The data below summarizes quantitative metrics across kinome promiscuity, cardiotoxicity (hERG), and drug-drug interaction potential (CYP3A4).

Table 1: Comparative Profiling of Pyrimidine-5-Carboxamide Derivatives
Scaffold Moiety IncorporatedKinome Selectivity Score S(10) *hERG IC 50​ (µM)CYP3A4 IC 50​ (µM)LogD (pH 7.4)
2-Aminopyrimidine 0.45 (Promiscuous)8.512.41.2
2-Methoxypyrimidine 0.12 (Selective)>3025.11.8
2-Ethoxypyrimidine 0.04 (Highly Selective) >30 >30 2.3

* S(10) Score represents the fraction of 400+ tested kinases inhibited by >90% at a 1 µM compound concentration. Lower values indicate higher selectivity.

Data Interpretation & Causality:

  • Kinome Selectivity: The transition from amino to methoxy to ethoxy yields a 10-fold improvement in the S(10) score. The ethoxy group's extended chain creates a precise steric boundary that prevents binding to >95% of the kinome.

  • hERG Liability: The 2-aminopyrimidine derivative shows moderate hERG inhibition (8.5 µM). Basic amines are notorious for becoming trapped in the hERG channel pore. The ethoxy substitution removes this basicity, completely abrogating hERG liability (>30 µM).

  • CYP3A4 Inhibition: Despite the increase in lipophilicity (LogD 2.3), the 2-ethoxypyrimidine scaffold does not coordinate with the CYP3A4 heme iron, maintaining a clean drug-drug interaction profile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows detail the exact methodologies used to generate the selectivity and cross-reactivity data. Every protocol is designed as a self-validating system incorporating rigorous internal controls.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

This protocol measures the displacement of a fluorescent tracer from the kinase active site, providing a direct readout of target affinity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is driven by true thermodynamic binding, not colloidal interference.

  • Compound Plating: Dispense test compounds (2-ethoxy derivatives) into a 384-well plate using acoustic dispensing (e.g., Echo 550) to a final concentration of 1 µM.

    • Self-Validation Check: Include Staurosporine (10 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition) to calculate the assay's Z'-factor. A Z'-factor > 0.6 is required to validate the run.

  • Protein-Tracer Addition: Add the specific Kinase/Europium-labeled anti-tag antibody mixture, followed by the Alexa Fluor 647-labeled tracer.

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature. Rationale: This allows the binding equilibrium to fully stabilize, ensuring the calculated affinity is accurate.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615).

Protocol B: Automated Patch-Clamp for hERG Liability

Evaluating cardiotoxicity is critical when altering the LogD of a scaffold via ethoxy substitution.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Rationale: This specific voltage protocol maximizes the population of hERG channels in the open/inactivated state, which is the primary binding conformation for lipophilic inhibitors.

  • Compound Application: Perfuse the 2-ethoxypyrimidine test compound at ascending concentrations (0.1 to 30 µM).

    • Self-Validation Check: Conclude the run by perfusing E-4031 (500 nM), a known hERG inhibitor. If E-4031 fails to block >90% of the tail current, the specific cell's data is discarded.

ProfilingWorkflow S1 Compound Synthesis S2 Primary Kinome Screen (TR-FRET) S1->S2 S3 Off-Target Panel (GPCR/Ion Channel) S2->S3 S4 hERG Patch-Clamp & CYP450 Assay S3->S4 S5 Lead Candidate Selection S4->S5

Figure 2: Sequential cross-reactivity and selectivity profiling workflow for pyrimidine derivatives.

Conclusion

The strategic incorporation of 2-ethoxypyrimidine-5-carboxylic acid represents a sophisticated approach to lead optimization. By deliberately removing the hydrogen-bond donor and introducing a specific steric vector, medicinal chemists can engineer compounds that escape the promiscuous hinge-binding trap typical of 2-aminopyrimidines. As demonstrated by the comparative profiling data, this bioisosteric replacement not only vastly improves target selectivity but also cleans up downstream ADME/Tox liabilities, accelerating the path to clinical viability.

Sources

Validation

A Comparative Guide to 2-Ethoxypyrimidine-5-carboxylic Acid: A Statistical Analysis of Experimental Data for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, 2-substituted pyrimidine-5-carboxylic acids have garnered significant interest, particularly as potential inhibitors of enzymes such as xanthine oxidase, a key target in the treatment of hyperuricemia and gout.[1][2]

This guide provides an in-depth technical comparison of 2-ethoxypyrimidine-5-carboxylic acid with its structural analogs, primarily 2-hydroxy- and 2-methoxypyrimidine-5-carboxylic acid. By examining experimental data on synthesis, purity, and physicochemical properties, we aim to provide researchers with a data-driven framework for selecting and optimizing lead compounds in their drug discovery programs.

The Significance of the 2-Substituent: A Comparative Overview

The nature of the substituent at the 2-position of the pyrimidine ring plays a crucial role in modulating the physicochemical and biological properties of the molecule. This guide will focus on a comparative analysis of three key derivatives:

  • 2-Ethoxypyrimidine-5-carboxylic acid: The target of our analysis, featuring an ethoxy group.

  • 2-Methoxypyrimidine-5-carboxylic acid: A close analog with a smaller alkoxy group.

  • 2-Hydroxypyrimidine-5-carboxylic acid: A key synthetic precursor and a point of comparison for electronic and hydrogen bonding properties.

The selection of the substituent at this position can significantly impact factors such as lipophilicity, solubility, metabolic stability, and target binding affinity. Understanding these structure-activity relationships is paramount for rational drug design.

Synthesis and Yield: A Statistical Comparison

The synthesis of 2-alkoxypyrimidine-5-carboxylic acids typically proceeds through a two-step process: the formation of a 2-substituted pyrimidine-5-carboxylic ester followed by its hydrolysis to the corresponding carboxylic acid.

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[3] While specific yield data for the ethoxy derivative is not extensively reported, the literature suggests that this method provides "moderate to excellent yields."[3]

In contrast, a well-documented synthesis of 2-hydroxypyrimidine-5-carboxylic acid reports a yield of 74%.[4] This provides a solid benchmark for evaluating the efficiency of synthetic routes to related compounds. The synthesis of the 2-chloro precursor, ethyl 2-chloropyrimidine-5-carboxylate, has been reported with yields around 52%.[5]

Table 1: Comparative Synthesis Data

CompoundPrecursor/MethodReported YieldPurityReference
2-Ethoxypyrimidine-5-carboxylic acid General method via esterModerate to Excellent (Qualitative)Not specified[3]
2-Hydroxypyrimidine-5-carboxylic acid From 2-chloro-5-bromopyrimidine74%99.8% (HPLC)[4]
Ethyl 2-chloropyrimidine-5-carboxylate From 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester52%Not specified[5]

The variability in reported yields underscores the importance of optimizing reaction conditions for each specific analog to maximize efficiency.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The substituent at the 2-position significantly influences these properties.

Table 2: Comparative Physicochemical Properties

Property2-Ethoxypyrimidine-5-carboxylic acid2-Methoxypyrimidine-5-carboxylic acid2-Hydroxypyrimidine-5-carboxylic acid
Molecular Weight ( g/mol ) 168.15154.12140.10
Melting Point (°C) Data not availableData not available>300 (decomposes)
Boiling Point (°C) Data not available363.6Data not available
Calculated LogP Data not available-0.3-1.0
Solubility Expected to have lower aqueous solubility than the hydroxy and methoxy analogs due to increased hydrophobicity.[6][7]Slightly soluble in water.Soluble in water.

The trend in calculated LogP values suggests that increasing the length of the alkyl chain in the alkoxy group (from methoxy to ethoxy) will likely increase the lipophilicity of the compound. This can have a profound impact on membrane permeability and protein binding. Conversely, the 2-hydroxy derivative is the most polar of the three, which is reflected in its higher expected aqueous solubility.

Experimental Protocols

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following section outlines detailed methodologies for the synthesis and purity analysis of 2-substituted pyrimidine-5-carboxylic acids.

Synthesis of 2-Alkoxypyrimidine-5-carboxylic Acids

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, followed by hydrolysis.

Diagram 1: General Synthesis Workflow

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Amidinium Salt Amidinium Salt Condensation Condensation Amidinium Salt->Condensation Propen-1-olate Salt Propen-1-olate Salt Propen-1-olate Salt->Condensation Ester 2-Alkoxypyrimidine-5-carboxylic Ester Condensation->Ester Ester_hydrolysis 2-Alkoxypyrimidine-5-carboxylic Ester Base/Acid Base or Acid Hydrolysis Ester_hydrolysis->Base/Acid Carboxylic_Acid 2-Alkoxypyrimidine-5-carboxylic Acid Base/Acid->Carboxylic_Acid

Caption: General workflow for the synthesis of 2-alkoxypyrimidine-5-carboxylic acids.

Step 1: Synthesis of Ethyl 2-Ethoxypyrimidine-5-carboxylate (Illustrative)

  • Preparation of the Sodium Salt: In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in anhydrous diethyl ether.

  • Add a solution of ethyl 3,3-diethoxypropionate (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the sodium salt.

  • Pyrimidine Synthesis: Dissolve the sodium salt (1.0 eq) in anhydrous DMF.

  • Add ethoxyamidinium hydrochloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-ethoxypyrimidine-5-carboxylate.[3]

Step 2: Hydrolysis to 2-Ethoxypyrimidine-5-carboxylic Acid

  • Reaction Setup: Dissolve the ethyl 2-ethoxypyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Reagent Addition: Add an excess of aqueous sodium hydroxide (2-5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-6 hours.[8]

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of synthesized compounds. The following is a general method that can be adapted for the analysis of 2-alkoxypyrimidine-5-carboxylic acids.

Diagram 2: HPLC Analysis Workflow

Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC Column Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Purity Purity Calculation (% Area) Analysis->Purity

Caption: Workflow for purity analysis by HPLC.

HPLC Method Parameters (Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the synthesized carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion and Future Directions

The comparative analysis of 2-ethoxypyrimidine-5-carboxylic acid and its structural analogs highlights the critical influence of the 2-substituent on the synthetic accessibility and physicochemical properties of these compounds. While the 2-hydroxy derivative offers a high-yielding synthesis and greater polarity, the 2-alkoxy derivatives provide a pathway to modulate lipophilicity, a key parameter in drug design.

The lack of extensive, publicly available experimental data for 2-ethoxypyrimidine-5-carboxylic acid underscores the need for further research to fully characterize this compound. Future studies should focus on:

  • Optimization of the synthetic protocol to determine a reliable and scalable yield.

  • Thorough characterization of its physicochemical properties , including melting point, solubility, and pKa.

  • Comparative biological evaluation of the 2-ethoxy, 2-methoxy, and 2-hydroxy derivatives in relevant assays, such as xanthine oxidase inhibition, to establish a clear structure-activity relationship.

By systematically exploring the chemical space around the 2-position of the pyrimidine-5-carboxylic acid scaffold, researchers can unlock new opportunities for the development of potent and selective therapeutic agents.

References

  • Yin, J., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111579.
  • Kaur, H., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Academia.edu. (n.d.). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][5]thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Li, H., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 965583.
  • NextSDS. (n.d.). 2-Ethoxypyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PMC. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Retrieved from [Link]

  • Pearson. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • YouTube. (2021, January 9). Solubility of Carboxylic Acids N5. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

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